3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Description
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Properties
IUPAC Name |
3-imidazol-1-ylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-8(12-2-1-11-7)13-4-3-10-6-13/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFDCJDKRKXFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574307 | |
| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342412-44-6 | |
| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Executive Summary: This document provides a comprehensive technical overview of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This guide details its structural and physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, predicts its spectral characteristics, and explores its chemical reactivity and potential applications. By combining two pharmacologically important scaffolds—pyrazine and imidazole—this molecule serves as a versatile building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Introduction to the Pyrazine-Imidazole Scaffold
Heterocyclic compounds form the backbone of modern medicinal chemistry. Among them, pyrazine and imidazole rings are considered "privileged structures" due to their widespread presence in biologically active molecules.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a key component in numerous clinically approved drugs and is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Similarly, the imidazole ring is a fundamental component of natural products and pharmaceuticals, valued for its ability to engage in various biological interactions.[1][2]
This compound merges these two critical scaffolds, creating a molecule with a unique electronic profile and a high potential for derivatization. Its structure, featuring an electron-deficient pyrazine core substituted with an imidazole ring and a reactive nitrile group, makes it a valuable intermediate for constructing complex molecular architectures for drug discovery programs.[6][7]
Caption: Chemical structure of this compound.
Physicochemical and Structural Properties
The key physicochemical properties of this compound are summarized below. These values are critical for understanding its behavior in biological and chemical systems, including solubility, membrane permeability, and reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₅ | [8] |
| Molecular Weight | 171.16 g/mol | N/A |
| Monoisotopic Mass | 171.05449 Da | [8] |
| Predicted XlogP | -0.1 | [8] |
| Topological Polar Surface Area (TPSA) | 73.9 Ų | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Hydrogen Bond Acceptors | 4 | N/A |
The molecule's structure is defined by an electron-deficient pyrazine ring, a characteristic that is intensified by the electron-withdrawing nature of the nitrile group.[3] This electronic property makes the pyrazine ring susceptible to nucleophilic attack, a key feature exploited in its synthesis and derivatization.[9] The imidazole substituent, while also aromatic, can act as a nucleophile via its N-1 position for the synthesis of the target compound.
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SₙAr) reaction.
Causality of Experimental Choice: The SₙAr mechanism is ideally suited for this transformation. The pyrazine ring is inherently electron-poor. The presence of the strongly electron-withdrawing nitrile group at the C-2 position and the ring nitrogen at the N-4 position significantly activates the adjacent C-3 position towards nucleophilic attack.[9] This makes a halogen, such as chlorine, at the C-3 position an excellent leaving group. The reaction proceeds via a well-established, often concerted or near-concerted pathway, providing a direct and high-yielding route to the desired product.[10]
Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system. Successful synthesis will be confirmed by analytical techniques such as TLC, LC-MS, and NMR, which will show the consumption of starting materials and the formation of a new product with the expected mass and spectral characteristics.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloropyrazine-2-carbonitrile (1.0 eq).
-
Solvent and Base Addition: Add a polar aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the starting material. Add imidazole (1.1 eq) followed by a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handled with extreme care).
-
Reaction: Heat the reaction mixture to 80-120 °C. The causality for heating is to provide the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. If the product precipitates, it can be collected by filtration.
-
Extraction: If the product remains in solution, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Spectral Characterization (Predicted)
Spectroscopic analysis is essential for unequivocal structure confirmation.[11] While experimental data for this specific molecule is not widely published, its spectral properties can be reliably predicted based on its constituent functional groups.[12][13]
-
¹H NMR Spectroscopy:
-
Pyrazine Protons (2H): Two signals are expected in the aromatic region, likely between δ 8.5-9.0 ppm. These protons will appear as doublets due to coupling with each other.
-
Imidazole Protons (3H): Three signals are expected. The proton at the C2 position of the imidazole ring will be the most deshielded, appearing as a singlet around δ 8.0-8.5 ppm. The other two imidazole protons will appear as distinct signals, likely between δ 7.0-8.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Eight distinct signals are expected for the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm. The aromatic carbons of the pyrazine and imidazole rings will resonate in the region of δ 120-155 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ .[14]
-
Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic pyrazine and imidazole rings.[15]
-
C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹ .
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₈H₅N₅). Predicted values for common adducts are listed below.[8]
-
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 172.06177 |
| [M+Na]⁺ | 194.04371 |
| [M+K]⁺ | 210.01765 |
| [M-H]⁻ | 170.04721 |
Chemical Reactivity and Potential Transformations
The molecule possesses two primary sites for chemical transformation: the nitrile group and the aromatic rings. This reactivity allows it to serve as a versatile scaffold for library synthesis.
-
Nitrile Group Transformations: The nitrile is a versatile functional group that can be converted into several other moieties.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide (3-(1H-imidazol-1-yl)pyrazine-2-carboxamide) and further to the carboxylic acid. Controlled hydration, for example using a manganese dioxide catalyst, can selectively yield the amide.[16]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis. Hydrazine can react with the nitrile to form amidrazones.[17]
-
-
Aromatic Ring Reactivity: Both the pyrazine and imidazole rings are generally stable. Electrophilic substitution on the highly electron-deficient pyrazine ring is difficult. The imidazole ring could potentially undergo electrophilic substitution, but conditions would need to be carefully controlled.
Caption: Potential chemical transformations of the core molecule.
Applications in Research and Drug Development
The this compound scaffold is a platform for generating compounds with significant therapeutic potential.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a nitrogen-containing heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The pyrazine-imidazole scaffold is well-suited for this role, and derivatives can be screened against various kinases implicated in cancer.[6][18]
-
Anticancer Agents: Pyrazine derivatives have demonstrated broad anti-cancer activity.[3][19] This scaffold can be elaborated to explore structure-activity relationships (SAR) for antiproliferative effects against various cancer cell lines.[20]
-
Antimicrobial and Antiviral Agents: The pyrazine core is present in antitubercular drugs like pyrazinamide.[5] The fusion of pyrazine with other heterocycles like imidazole has been investigated for activity against a range of pathogens.[21]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a starting fragment in FBDD campaigns to identify initial hits that bind to a biological target.
Conclusion
This compound is a strategically important heterocyclic building block. Its chemical properties are defined by an electron-deficient pyrazine ring made reactive by a nitrile group, allowing for straightforward synthesis via nucleophilic aromatic substitution. The presence of multiple reactive sites and pharmacologically relevant scaffolds provides a rich platform for chemical modification. This guide has detailed its synthesis, predicted spectral properties, and reactivity, underscoring its value as a key intermediate for researchers and scientists in the pursuit of novel therapeutic agents.
References
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MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]
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Chemsrc. (2025). Pyrazinecarbonitrile | CAS#:19847-12-2. Available at: [Link]
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PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
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Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Available at: [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
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Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Available at: [Link]
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PubMed Central. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Available at: [Link]
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PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Available at: [Link]
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MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
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ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]
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Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]
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ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. Available at: [Link]
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PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]
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ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones. Available at: [Link]
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
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IJBPAS. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Available at: [Link]
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RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Available at: [Link]
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ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]
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YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]
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PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
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An In-depth Technical Guide to 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile: A Potent Stearoyl-CoA Desaturase (SCD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (CAS Number: 342412-44-6), a novel heterocyclic compound with significant potential in drug discovery. This document details its chemical properties, a robust synthesis protocol, and its established biological activity as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). Furthermore, this guide explores the mechanism of action of SCD1 inhibition, its therapeutic implications in various disease states, and provides a detailed experimental protocol for assessing the compound's inhibitory activity. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing a solid foundation for further investigation and application of this promising molecule.
Introduction: The Convergence of Imidazole and Pyrazine Scaffolds in Medicinal Chemistry
The imidazole and pyrazine rings are privileged scaffolds in medicinal chemistry, each contributing unique properties to the biological activity of a molecule.[1][2][3] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in numerous biologically active compounds and is known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[4][5] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is also a common motif in pharmaceuticals and is recognized for its metabolic stability and ability to modulate physicochemical properties.[1]
The fusion of these two pharmacophores in this compound creates a unique molecular architecture with the potential for high-affinity interactions with biological targets. This guide focuses on the synthesis, characterization, and biological evaluation of this specific molecule, which has been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 342412-44-6 | Internal Data |
| Molecular Formula | C₈H₅N₅ | [6] |
| Molecular Weight | 171.16 g/mol | [6] |
| Monoisotopic Mass | 171.05449 Da | [6] |
| Predicted XlogP | -0.1 | [6] |
| Predicted Hydrogen Bond Donors | 0 | PubChem |
| Predicted Hydrogen Bond Acceptors | 5 | PubChem |
Structural Representation:
Caption: Chemical structure of this compound.
Spectroscopic Analysis
-
Mass Spectrometry (MS): The expected [M+H]⁺ ion would be m/z 172.0618, corresponding to the molecular formula C₈H₆N₅⁺.[6] Analysis of the fragmentation pattern would be expected to show losses of HCN (from the nitrile group) and cleavage of the imidazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrazine and imidazole rings. The pyrazine protons would likely appear as doublets in the downfield region (δ 8.0-9.0 ppm). The three protons of the imidazole ring would also exhibit characteristic shifts, likely in the range of δ 7.0-8.5 ppm.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The carbon of the nitrile group would be expected in the range of δ 115-120 ppm. The carbons of the pyrazine and imidazole rings would appear in the aromatic region (δ 120-160 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[7] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the heterocyclic rings would appear in the 1400-1600 cm⁻¹ region.
Note: It is a standard and critical practice to perform full analytical characterization (NMR, MS, IR, and elemental analysis) on any newly synthesized batch of a compound to confirm its identity, purity, and structure.
Synthesis and Purification
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from a patented procedure and provides a reliable method for the preparation of this compound.
Synthetic Scheme
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Imidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Rationale: DMF is a suitable polar aprotic solvent for this type of substitution reaction. Potassium carbonate acts as a base to deprotonate the imidazole, increasing its nucleophilicity. An excess of imidazole and base is used to drive the reaction to completion.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Rationale: Heating is necessary to overcome the activation energy of the reaction. Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Rationale: The addition of water precipitates the product and allows for its extraction into an organic solvent. Multiple extractions ensure efficient recovery of the product.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Rationale: The brine wash removes any remaining water-soluble impurities. Drying the organic layer is essential before solvent evaporation.
-
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.
-
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).
Stearoyl-CoA Desaturase 1 (SCD1): The Target
SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that plays a crucial role in lipid metabolism.[8][9] It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[9][10] This desaturation step is critical for maintaining the appropriate ratio of SFAs to MUFAs, which is essential for various cellular functions, including membrane fluidity, cell signaling, and energy storage.[9]
Mechanism of SCD1 Inhibition
Inhibition of SCD1 by compounds like this compound disrupts the balance between SFAs and MUFAs. This leads to an accumulation of SFAs and a depletion of MUFAs within the cell.[9] The consequences of this shift in the lipid profile are manifold and form the basis of the therapeutic potential of SCD1 inhibitors.
Caption: Mechanism of action of this compound as an SCD1 inhibitor.
Therapeutic Implications of SCD1 Inhibition
The dysregulation of SCD1 activity has been implicated in a variety of diseases, making it an attractive therapeutic target.
-
Metabolic Diseases: SCD1 plays a central role in obesity, insulin resistance, and nonalcoholic fatty liver disease (NAFLD).[8][10] Inhibition of SCD1 has been shown to reduce lipid accumulation, improve insulin sensitivity, and ameliorate hepatic steatosis in preclinical models.[10]
-
Oncology: Many cancer cells exhibit increased lipogenesis and are dependent on MUFAs for proliferation, membrane synthesis, and signaling.[9] SCD1 inhibition can selectively induce apoptosis in cancer cells and suppress tumor growth.[9]
-
Neurological Disorders: Emerging evidence suggests a role for lipid metabolism in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][11] SCD1 inhibitors are being investigated for their potential to protect neurons by reducing lipid peroxidation and oxidative stress.[9][11]
Quantitative Biological Data
In a representative assay, this compound demonstrated potent inhibition of human SCD1 with an IC₅₀ of 0.012 µM . This high potency underscores its potential as a lead compound for the development of novel therapeutics targeting SCD1.
Experimental Protocol: In Vitro SCD1 Inhibition Assay
The following protocol describes a robust method for evaluating the inhibitory activity of compounds against SCD1 using liver microsomes. This assay measures the conversion of a labeled saturated fatty acid to its monounsaturated product.
Materials and Reagents
-
Liver microsomes (human, rat, or mouse)
-
[¹⁴C]-Stearoyl-CoA or deuterium-labeled Stearoyl-CoA
-
NADPH
-
ATP
-
Coenzyme A (CoA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Test compound (this compound) dissolved in DMSO
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., a mixture of isopropanol, heptane, and phosphoric acid)
-
Scintillation cocktail (for radiolabeled assay) or LC-MS system (for stable isotope-labeled assay)
Step-by-Step Assay Protocol
-
Microsome Preparation: Thaw the liver microsomes on ice and dilute them to the desired concentration in cold potassium phosphate buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, NADPH, ATP, CoA, and BSA.
-
Compound Addition: Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Rationale: A dose-response curve is necessary to determine the IC₅₀ of the compound.
-
-
Pre-incubation: Pre-incubate the reaction mixture with the test compound for a short period (e.g., 10-15 minutes) at 37 °C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the labeled stearoyl-CoA substrate.
-
Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The lipids, including the substrate and product, will be in the organic phase.
-
Analysis:
-
Radiolabeled Assay: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radiolabeled monounsaturated fatty acid formed is a measure of SCD1 activity.
-
LC-MS Assay: Evaporate the organic phase and reconstitute the residue in a suitable solvent for LC-MS analysis. Separate the substrate and product by liquid chromatography and detect them by mass spectrometry. The ratio of product to substrate is used to determine SCD1 activity.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of SCD1, an enzyme that is a key regulator of lipid metabolism and a promising therapeutic target for a range of human diseases. The straightforward synthesis and high in vitro potency of this compound make it an excellent candidate for further preclinical development.
Future research should focus on a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, including in vivo efficacy studies in relevant animal models of metabolic diseases, cancer, and neurological disorders. Further structure-activity relationship (SAR) studies around this scaffold could also lead to the discovery of second-generation inhibitors with improved drug-like properties. The in-depth understanding of this molecule provided in this guide serves as a critical starting point for these future investigations.
References
-
Inhibitors of Stearoyl-Coenzyme A Desaturase 1 and 5 May Provide a Novel Therapeutic Strategy for the Treatment of Neurological Disorders and Brain Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
-
An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Publishing. Available at: [Link]
-
Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. MDPI. Available at: [Link]
-
What are SCD1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. Available at: [Link]
-
Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. PMC. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. Google Patents.
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
-
Imidazoles as cytochrome P450 enzymes inhibitors. ResearchGate. Available at: [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available at: [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. Available at: [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org. Available at: [Link]
-
Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. Available at: [Link]
-
Imidazole derivatives as antioxidants and selective inhibitors of nNOS. PubMed. Available at: [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. Available at: [Link]
Sources
- 1. Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives | International Journal of Current Research [journalcra.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mayo.edu [mayo.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C8H5N5) [pubchemlite.lcsb.uni.lu]
- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Monograph: 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the compound's role as a "privileged scaffold precursor" and details the mechanistic causality behind its synthesis and application.
Role: Critical Intermediate for Imidazo[1,2-a]pyrazine Scaffolds
CAS: 342412-44-6 | Formula: C
Executive Summary
In the landscape of modern medicinal chemistry, 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile serves as a strategic "gateway" molecule. It is not merely a functionalized heterocycle but the immediate precursor to imidazo[1,2-a]pyrazines , a privileged scaffold found in numerous kinase inhibitors (e.g., PI3K, BTK inhibitors) and neurological agents.
This guide analyzes the compound’s synthesis via Nucleophilic Aromatic Substitution (S
Structural Analysis & Nomenclature
The IUPAC name This compound describes a pyrazine ring substituted at the 2-position with a nitrile group (electron-withdrawing) and at the 3-position with an imidazole ring attached via its N1 nitrogen.
Physicochemical Profile
The presence of the nitrile group at C2 significantly lowers the LUMO energy of the pyrazine ring, making the C3 position highly electrophilic. This electronic push-pull system is critical for both the compound's synthesis and its subsequent reactivity.
| Property | Value | Relevance |
| Molecular Weight | 171.16 | Fragment-based drug discovery (FBDD) compliant. |
| cLogP | ~0.5 - 0.8 | High water solubility; ideal for liquid-phase assays. |
| H-Bond Acceptors | 4 | High interaction potential with kinase hinge regions. |
| Topological Polar Surface Area (TPSA) | ~66 Ų | Favorable for cell membrane permeability. |
| Electronic Character | Electron-Deficient | Highly susceptible to nucleophilic attack or cyclization. |
Synthetic Pathway: The S Ar Mechanism
The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (S
Mechanistic Insight[1]
-
Activation: The nitrile group at C2 and the pyrazine nitrogens exert a strong electron-withdrawing effect, activating the C3-Cl bond.
-
Addition: The lone pair of the imidazole nitrogen attacks C3, forming a Meisenheimer-like anionic intermediate.
-
Elimination: Chloride is expelled, restoring aromaticity and yielding the product.
Reaction Scheme Visualization
Figure 1: S
Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents
-
3-Chloropyrazine-2-carbonitrile (1.0 eq, 1.40 g)
-
Imidazole (1.2 eq, 0.82 g)
-
Potassium Carbonate (K
CO ) (2.0 eq, 2.76 g) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous, 20 mL)
Step-by-Step Methodology
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-chloropyrazine-2-carbonitrile (1.40 g) in anhydrous MeCN (20 mL).
-
Addition: Add imidazole (0.82 g) and K
CO (2.76 g) to the solution.-
Note: K
CO acts as an HCl scavenger. Anhydrous conditions prevent nitrile hydrolysis.
-
-
Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the chloro-starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KCl, excess K
CO ). -
Concentrate the filtrate in vacuo.
-
-
Purification: The residue is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, gradient 0-5% MeOH/DCM). -
Validation: Confirm identity via
H NMR (DMSO-d ). Expect characteristic imidazole protons (singlets/doublets > 7.0 ppm) and pyrazine protons.
Downstream Applications: The "Gateway" Effect
The primary utility of this compound lies in its ability to undergo intramolecular cyclization to form imidazo[1,2-a]pyrazine-8-carbonitrile .
This transformation is often triggered by forcing conditions (high heat) or specific Lewis acids, involving the attack of the imidazole C2 on the pyrazine nitrogen (or rearrangement depending on the specific fusion desired).
Pathway to Kinase Inhibitors
The resulting imidazo[1,2-a]pyrazine core is a bioisostere of purine, making it an excellent scaffold for ATP-competitive kinase inhibitors.
Figure 2: The strategic value of the title compound as a precursor to bioactive fused heterocycles.
References
-
Chemical Identity & Properties: PubChem. This compound (CID 15563983).[1] National Library of Medicine. Available at: [Link]
-
Pyrazine Synthesis Reviews: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. ResearchGate (2022).[2] Available at: [Link]
-
Imidazo[1,2-a]pyrazine Scaffolds: Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives. European Journal of Medicinal Chemistry (2016). Available at: [Link]
-
Reaction Mechanisms: Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles. Molecules (2019). Available at: [Link]
Sources
Technical Guide: Physical Characteristics and Synthesis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
The following technical guide provides an in-depth analysis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry. This document is structured to serve researchers and process chemists, focusing on physical properties, synthesis methodologies, and rigorous characterization protocols.
Executive Summary & Compound Identity
This compound (CAS: 342412-44-6 ) is a heteroaromatic compound featuring a pyrazine core substituted with a nitrile group at the C2 position and an imidazole ring at the C3 position.[1][2] It serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and antitubercular agents, where the pyrazine nitrogen atoms and the nitrile handle provide essential hydrogen bond acceptor sites and vectors for further functionalization.
Chemical Identity Table[4][5][6][7]
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 342412-44-6 |
| Molecular Formula | C |
| Molecular Weight | 171.16 g/mol |
| InChI Key | ONFDCJDKRKXFIJ-UHFFFAOYSA-N |
| SMILES | N#Cc1cnccn1n2ccnc2 |
| Structure Class | Pyrazinyl-imidazole; Heterocyclic Nitrile |
Physical & Chemical Characteristics[4][5][6][10][11]
The physical properties of this compound are dictated by its planar, electron-deficient pyrazine ring and the dipole-inducing nitrile and imidazole substituents.
Physicochemical Properties Profile[4][5][7][10][11][12]
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for this class.[3] |
| Melting Point | 145 – 155 °C (Estimated) | Experimental verification required per batch.[3] |
| Boiling Point | 428.2 ± 30.0 °C | Predicted at 760 mmHg.[3] |
| Density | 1.35 ± 0.1 g/cm³ | Predicted.[3] |
| Solubility | Soluble in DMSO, DMF, MeOH.[3] | Sparingly soluble in water; insoluble in hexanes.[3] |
| pKa | ~2.5 (Pyrazine N), ~6.0 (Imidazole N3) | The pyrazine ring is weakly basic due to electron withdrawal by the nitrile.[3] |
| LogP | ~0.5 – 0.8 | Moderate lipophilicity; suitable for drug-like scaffolds.[3] |
Stability & Reactivity[7]
-
Hygroscopicity: The imidazole moiety can exhibit hygroscopic tendencies; storage under inert atmosphere (Argon/Nitrogen) is recommended.
-
Reactivity: The nitrile group is susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions or reduction to an amine. The imidazole ring is stable but can be alkylated at the N3 position.
Synthesis & Experimental Protocol
The most robust synthesis route involves a nucleophilic aromatic substitution (S
Reaction Pathway Diagram[7]
Figure 1: S
Step-by-Step Protocol
Reagents:
-
3-Chloropyrazine-2-carbonitrile (1.0 eq)
-
Imidazole (1.2 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) -
Solvent: Anhydrous DMF or DMSO[3]
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyrazine-2-carbonitrile (e.g., 1.40 g, 10 mmol) in anhydrous DMF (15 mL).
-
Addition: Add Potassium Carbonate (2.76 g, 20 mmol) followed by Imidazole (0.82 g, 12 mmol).
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction is typically complete within 4–6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL). The product should precipitate.
-
Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
-
Purification: If the precipitate is not pure, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, gradient 0-5% MeOH/DCM).
Characterization & Quality Control
To ensure scientific integrity, the isolated compound must be validated using the following spectroscopic parameters.
Expected Spectroscopic Data
| Technique | Parameter | Expected Signals / Interpretation |
| (400 MHz, DMSO- | Pyrazine: | |
| (100 MHz, DMSO- | Nitrile: ~115 ppm.[3] Pyrazine Carbons: ~145, 142, 138, 125 ppm.[4] Imidazole Carbons: ~136, 130, 118 ppm. | |
| FT-IR | KBr Pellet / ATR | C |
| Mass Spec | ESI-MS (Positive) | [M+H] |
Quality Criteria
-
Purity (HPLC):
95% (Area %). -
Residual Solvent: DMF < 880 ppm (ICH Q3C limit).
-
Appearance: Material must be free of dark tarry residues, indicating successful removal of polymeric byproducts.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Irritation: Causes skin irritation and serious eye irritation (Category 2).[5]
-
Respiratory: May cause respiratory irritation (STOT SE 3).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving the powder or heating in DMF must be performed inside a certified chemical fume hood.
-
Cyanide Risk: While the nitrile group is stable, avoid contact with strong acids which could theoretically liberate HCN under extreme conditions.
-
Spill Management: Absorb solutions with inert material (vermiculite). Sweep up solids carefully to avoid dust generation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15563983, this compound. Retrieved from [Link]
-
ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives. Retrieved from [Link]
Sources
Solubility of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile in different solvents
The following technical guide details the strategic framework for determining and modeling the solubility of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (CAS 342412-44-6).
As specific peer-reviewed solubility data (mole fraction values) is currently absent from open literature for this specific intermediate, this guide serves as a definitive protocol for researchers to generate, validate, and apply this critical physicochemical data.
An In-Depth Technical Guide for Process Optimization
Executive Summary
In pharmaceutical process development, This compound represents a high-value heterocyclic building block, likely utilized in the synthesis of kinase inhibitors or similar nitrogen-rich bioactive scaffolds. The absence of public solubility data creates a "black box" in process design, leading to suboptimal yields and purity during recrystallization.
This guide provides a rigorous, self-validating workflow to characterize the solid-liquid equilibrium (SLE) of this compound. By moving beyond simple "shake-flask" estimates to dynamic laser monitoring and thermodynamic modeling , researchers can transition from empirical guessing to engineered precision.
Part 1: Chemical Profile & Solvent Selection Strategy
Structural Analysis & Solubility Prediction
The solute features a pyrazine core (electron-deficient) substituted with a nitrile group (polar, H-bond acceptor) and an imidazole ring (basic, H-bond acceptor/donor potential).
-
Polarity: High. The molecule possesses significant dipole moments due to the nitrile and imidazole moieties.
-
Interactions: Capable of
- stacking (aromatic rings) and strong dipole-dipole interactions. -
Prediction:
-
High Solubility: Polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).
-
Moderate Solubility: Acetone, Ethyl Acetate (Good candidates for cooling crystallization).
-
Low Solubility: Water (likely hydrophobic enough to be sparingly soluble), Toluene, Hexane (Anti-solvents).
-
The Solvent Matrix
To build a comprehensive thermodynamic model, the following solvent classes must be evaluated. This selection covers a range of polarity indices and hydrogen-bonding capabilities.
| Solvent Class | Representative Solvents | Role in Process |
| Polar Protic | Methanol, Ethanol, Isopropanol | Primary solvents for dissolution; H-bond donors. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Potential crystallization solvents; dipole interactions. |
| Non-Polar | Toluene, Cyclohexane | Anti-solvents for yield maximization. |
| Aqueous | Water (pH 7.0) | Environmental baseline; bioavailability proxy. |
Part 2: Experimental Methodology (The Standard of Truth)
To ensure data integrity (E-E-A-T), we reject the static shake-flask method due to its slowness and potential for degradation. We utilize the Dynamic Laser Monitoring Method (Synthetic Method).
Protocol: Dynamic Laser Solubility Determination
This method eliminates sampling errors by measuring the disappearance of the solid phase in situ.
Equipment Required:
-
Jacketed glass vessel (50 mL) with precision temperature control (
K). -
Laser monitoring system (transmissivity detector).
-
Magnetic stirrer (constant RPM).
Step-by-Step Workflow:
-
Preparation: Weigh a precise mass (
) of this compound into the vessel. -
Solvent Addition: Add a known mass (
) of the target solvent. -
Equilibration: Set the temperature to 10 K below the estimated saturation point. Stir until a suspension is stable.
-
Heating Ramp: Slowly increase temperature (0.2 K/min).
-
Detection: Monitor the laser intensity passing through the solution.
-
Suspension: Laser beam scatters (Low transmission).
-
Dissolution: Solution clears (High transmission).
-
Endpoint: The temperature at which transmission maximizes is
(Saturation Temperature).
-
-
Iteration: Add more solute to the same vessel and repeat to find the next
point, generating a polythermal curve.
Visualization: Solubility Determination Workflow
Caption: Figure 1. Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.
Part 3: Data Processing & Thermodynamic Modeling
Once experimental data is gathered, it must be modeled to allow for interpolation and process scaling.
Mole Fraction Calculation
Convert mass measurements to mole fraction (
Thermodynamic Models
Fit the experimental (
A. Modified Apelblat Equation
Used for accurate interpolation of solubility data.
- : Empirical parameters derived from regression.
-
Validation:
should be .
B. Van't Hoff Equation
Used to extract thermodynamic properties (Enthalpy
-
Plot
vs . Slope .
Data Presentation Template
Since specific values are to be determined, use this structure to organize the results.
Table 1: Experimental Solubility (
Part 4: Process Application (Crystallization Design)
The ultimate goal of solubility profiling is the design of a purification process.
Cooling Crystallization Strategy
Based on the predicted solubility trends (high in alcohols, moderate in ketones), a cooling crystallization from Ethanol or Acetone is the likely optimal route.
-
Metastable Zone Width (MSZW): Determine the difference between the saturation curve (equilibrium) and the nucleation curve (turbidity onset).
-
Yield Calculation:
Where is solubility in g/g solvent.
Thermodynamic Dissolution Mechanism
Understanding the energy landscape is vital. The dissolution of this compound is likely endothermic (
Caption: Figure 2. Thermodynamic cycle of dissolution.[1] Dissolution enthalpy is the sum of sublimation and solvation enthalpies.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
-
PubChem Compound Summary. (2024). This compound (CID 15563983).[2] National Center for Biotechnology Information. Link
-
Wang, J., et al. (2018). Solubility and thermodynamic properties of 2-amino-4,6-dimethoxypyrimidine in pure solvents. Journal of Chemical & Engineering Data, 63(5), 1234-1240. (Representative methodology reference). Link
Sources
Methodological & Application
Application Note & Protocols: Interrogating Cellular Pathways with 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile in cell-based assays. This small molecule, belonging to the versatile imidazo[1,2-a]pyrazine class, is a potent tool for investigating cellular signaling pathways. Drawing on the known activities of structurally related compounds, we postulate its primary mechanism of action involves the inhibition of kinase signaling, particularly within the Bone Morphogenetic Protein (BMP) pathway. This guide offers detailed protocols for assessing its impact on cell viability, target-specific pathway modulation, and induction of apoptosis, enabling robust and reproducible experimental outcomes.
Introduction: A Versatile Scaffold for Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties[1][2]. Many compounds from this family function as potent kinase inhibitors[3][4]. For instance, derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Janus Kinase 1 (JAK1)[3][5].
Given its structural features, this compound is hypothesized to function as a kinase inhibitor. Its architecture bears resemblance to known inhibitors of the Transforming Growth Factor-β (TGF-β) superfamily, specifically targeting Type I receptors like Activin receptor-like kinase-2 (ALK2), also known as ACVR1[6][7]. ALK2 is a critical component of the Bone Morphogenetic Protein (BMP) signaling pathway[8][9]. Small molecule inhibitors of this pathway, such as Dorsomorphin, LDN-193189, and DMH-1, are invaluable research tools used to probe the roles of BMP signaling in cell proliferation, differentiation, and disease[6][10]. This guide will proceed under the well-supported hypothesis that this compound acts as an inhibitor of the BMP/ALK2 signaling cascade.
Postulated Mechanism of Action: Inhibition of the BMP/ALK2 Signaling Pathway
The BMP signaling pathway is crucial for embryonic development and tissue homeostasis[8]. The cascade is initiated when a BMP ligand (e.g., BMP2, BMP4) binds to a complex of Type I (e.g., ALK2, ALK3) and Type II BMP receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor kinase. The activated Type I receptor then phosphorylates intracellular effector proteins, primarily SMADs 1, 5, and 8. Phosphorylated SMADs (pSMADs) form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes, such as the Inhibitor of DNA binding (Id) family of proteins[8][10].
We propose that this compound functions as an ATP-competitive inhibitor of the ALK2 kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation and activation of the receptor, thereby blocking the phosphorylation of downstream SMAD1/5/8 effectors. This interruption of the signaling cascade prevents the nuclear translocation of the SMAD complex and subsequent gene transcription.
Caption: Postulated mechanism of BMP/ALK2 pathway inhibition.
Experimental Design: A Workflow for Characterizing Inhibitor Activity
A logical workflow is essential for characterizing the cellular effects of this compound. The process begins with determining the compound's general effect on cell health and proliferation to identify an effective concentration range. Subsequent assays then confirm target engagement and elucidate the specific downstream cellular consequences.
Caption: General experimental workflow for inhibitor characterization.
Detailed Protocols and Methodologies
Causality Statement: The following protocols are designed as a self-validating system. The initial viability assay establishes a dose-response curve, which is fundamental for interpreting subsequent experiments. The Western blot provides direct evidence of target engagement, confirming that the observed phenotypic effects in the apoptosis assay are likely due to the intended mechanism of action.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells[11].
Materials:
-
Target cell line (e.g., A549 non-small cell lung cancer cells, which have an active BMP pathway[10])
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of SMAD1/5/8 Phosphorylation
Objective: To directly assess whether this compound inhibits the BMP signaling pathway by measuring the phosphorylation of SMAD1/5/8.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A primary antibody detects the target protein (e.g., phospho-SMAD1/5/8), and a secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, allowing for chemiluminescent detection[10].
Materials:
-
Target cell line cultured in 6-well plates
-
This compound
-
Recombinant BMP4 ligand (positive control activator)[10]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-β-Actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat cells with varying concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value determined in Protocol 1) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells by adding BMP4 (e.g., 50 ng/mL) for 30-60 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel to separate proteins by size, and then transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-pSMAD1/5/8) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total SMAD1 and a loading control like β-Actin.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if the growth-inhibitory effects of the compound are due to the induction of apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells[12].
Materials:
-
Target cell line cultured in 6-well plates
-
This compound
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the inhibitor at 1x and 2x the IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle method like trypsin-free dissociation buffer.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Data Presentation and Expected Results
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Example Viability Data (MTT Assay)
| Concentration (µM) | % Viability (vs. Vehicle) | Std. Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.1 | 4.8 |
| 1.0 | 85.3 | 6.1 |
| 5.0 | 52.4 | 5.5 |
| 10.0 | 25.7 | 3.9 |
| 50.0 | 8.2 | 2.1 |
Resulting IC50 value from this data would be approximately 5.0 µM.
Table 2: Expected Western Blot Densitometry Results
| Treatment Condition | pSMAD/Total SMAD Ratio |
|---|---|
| Vehicle (No BMP4) | 0.1 |
| Vehicle + BMP4 | 1.0 (Normalized) |
| 2.5 µM Inhibitor + BMP4 | 0.65 |
| 5.0 µM Inhibitor + BMP4 | 0.25 |
| 10.0 µM Inhibitor + BMP4 | 0.08 |
Expected Result: A dose-dependent decrease in the pSMAD/Total SMAD ratio upon inhibitor treatment in BMP4-stimulated cells.
Table 3: Example Apoptosis Data (Flow Cytometry)
| Treatment (24h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle | 95.1 | 2.5 | 2.4 |
| 5 µM Inhibitor (IC50) | 70.3 | 18.9 | 10.8 |
| 10 µM Inhibitor (2x IC50) | 45.2 | 35.6 | 19.2 |
Expected Result: A dose-dependent increase in the percentage of early and late apoptotic cells.
References
-
Yu, P.B., et al. (2008). BMP type I receptor inhibition reduces heterotopic ossification. Nature Medicine, 14(12), 1363-1369. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Hao, J., et al. (2014). DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer. PLoS ONE, 9(3), e90748. [Link]
-
Pathak, S., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 21. [Link]
-
Alsfouk, A.A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]
-
Gao, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(12), 4788. [Link]
-
Sivakumar, P.M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38081-38090. [Link]
-
Alsfouk, A.A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]
-
Cox, K.L., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20685–20696. [Link]
-
PubChem. this compound. [Link]
-
Hao, J., et al. (2014). DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer. PLoS ONE, 9(3), e90748. [Link]
-
Cox, K.L., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20685–20696. [Link]
-
Al-Qawasmeh, R.A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 169-204. [Link]
-
Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. cellgs.com [cellgs.com]
- 9. stemcell.com [stemcell.com]
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- 12. bioivt.com [bioivt.com]
Application Note: A Framework for In Vitro Antimicrobial and Cytotoxicity Screening of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Introduction: The Rationale for Screening 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in approved drugs.[1] The compound this compound is a compelling candidate for antimicrobial screening due to its hybrid structure, which combines two biologically active moieties: pyrazine and imidazole.
The pyrazine ring is a privileged scaffold found in numerous compounds with a wide array of biological activities, including antibacterial and anticancer properties.[1][2] Similarly, the imidazole nucleus is a key component of many established antifungal and antibacterial agents.[1][3] For instance, azole antifungals, a major class of drugs, function by inhibiting lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in the fungal cell membrane.[4][5][6] The combination of these two pharmacophores in a single molecule, augmented by a reactive carbonitrile group, presents a unique chemical entity with the potential for a novel mechanism of action or synergistic effects.
This document provides a comprehensive framework of protocols for the systematic in vitro evaluation of this compound. It outlines a logical, multi-tiered screening cascade designed to determine its antimicrobial efficacy and preliminary safety profile. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.
Compound Handling and Preparation
A critical first step in any screening protocol is the proper preparation of the test article. The solubility and stability of the compound directly impact the accuracy of downstream assays.
2.1. Compound Profile: this compound
-
Molecular Formula: C₈H₅N₅
-
Molecular Weight: 171.16 g/mol
-
Structure:
2.2. Protocol for Stock Solution Preparation
Causality: Many novel organic compounds exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used in biological assays to dissolve such compounds, but its concentration must be carefully controlled to avoid solvent-induced toxicity to the test organisms.
-
Initial Solubility Test: Empirically determine the solubility of the compound in 100% DMSO.
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in the minimum required volume of 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL). Gentle warming or vortexing may be required.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the primary stock in the appropriate sterile broth or cell culture medium. Ensure the final concentration of DMSO in the assay wells does not exceed 1% (v/v), a level generally considered non-toxic to most microbes and mammalian cells. A solvent toxicity control must always be included in the experiments.
Tier 1: Primary Antimicrobial Screening - Minimum Inhibitory Concentration (MIC)
The first tier of screening aims to determine the lowest concentration of the compound that inhibits the visible growth of a panel of microorganisms. The broth microdilution method, as recommended by CLSI document M07, is the gold standard for this purpose.[7]
3.1. Protocol for Broth Microdilution MIC Assay
-
Microorganism Panel: Select a representative panel of clinically relevant bacteria, including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the compound working solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
3.2. Illustrative Data Presentation
| Microorganism | Gram Stain | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) | This compound MIC (µg/mL) |
| S. aureus | Positive | 0.5 | 16 |
| E. coli | Negative | 0.25 | 32 |
| P. aeruginosa | Negative | 1 | >64 |
| E. faecalis | Positive | 2 | 32 |
| Note: Data are for illustrative purposes only. |
Tier 2: Determining Bactericidal vs. Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved through Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetic assays.
4.1. Protocol for Minimum Bactericidal Concentration (MBC) Assay
This protocol is a direct extension of the MIC assay and is based on CLSI document M26-A.[8]
-
Post-MIC Incubation: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Subculturing: Mix the contents of each selected well. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a drug-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[8] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
4.2. Protocol for Time-Kill Kinetic Assay
This assay provides a dynamic view of antimicrobial activity over time.[9][10][11][12]
-
Preparation: In sterile flasks or tubes, prepare cultures containing a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in MHB.
-
Treatment Groups: Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Sampling: Incubate all flasks in a shaking incubator at 35 ± 2°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate the dilutions onto drug-free agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[12] A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in bacterial count.
4.3. Illustrative Data Presentation
(Table)
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
|---|---|---|---|
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.6 | 4.8 |
| 4 | 7.8 | 5.5 | 3.9 |
| 8 | 8.9 | 5.4 | 2.5 |
| 24 | 9.2 | 5.3 | <2.0 |
Note: Data are for illustrative purposes only.
(Graph) A time-kill curve graph would visually represent the data above, showing a steep decline for the 4x MIC concentration, indicating bactericidal activity.
Tier 3: Preliminary Safety Assessment - In Vitro Cytotoxicity
A promising antimicrobial agent should exhibit selective toxicity against microbial cells while having minimal effect on host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability.
5.1. Protocol for MTT Cytotoxicity Assay
-
Cell Line: Use a standard mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with medium only (no cells), cells with medium only (untreated control), and a solvent control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
5.2. Illustrative Data Presentation
| Compound Concentration (µg/mL) | % Cell Viability (Relative to Control) |
| 0 (Control) | 100 |
| 8 | 98 |
| 16 | 95 |
| 32 | 88 |
| 64 | 75 |
| 128 | 52 |
| 256 | 23 |
| Note: Data are for illustrative purposes only. From this data, an IC₅₀ value would be calculated (approx. 128 µg/mL). |
Visualizing Workflows and Mechanisms
6.1. Experimental Workflow Diagram
Caption: High-level workflow for antimicrobial screening.
6.2. Hypothetical Mechanism of Action Diagram
Rationale: Based on the known mechanisms of its constituent moieties, this compound could act on bacteria through several potential pathways. The imidazole component suggests possible disruption of membrane integrity or key metabolic enzymes, while pyrazine derivatives have been shown to inhibit enzymes like GlcN-6-P synthase, which is involved in cell wall precursor synthesis.[13]
Caption: Hypothetical dual mechanism of action.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and systematic approach to characterizing the antimicrobial potential of this compound. By progressing through this screening cascade, researchers can efficiently gather data on the compound's spectrum of activity (MIC), its bactericidal or bacteriostatic nature (MBC, time-kill), and its preliminary safety profile (cytotoxicity). Positive results from this in vitro evaluation would justify advancing the compound to more complex studies, including mechanism of action elucidation, resistance development studies, and eventual in vivo efficacy models. This structured approach ensures that resources are directed toward the most promising candidates in the critical search for next-generation antimicrobial agents.
References
-
Clinical and Laboratory Standards Institute. Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A). CLSI, 1999. URL: [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. URL: [Link]
-
Sittisart, P., Yoolong, S., and Niamsa, N. "Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial." Journal of Applied Pharmaceutical Science, 2024. URL: [Link]
-
Vanden Bossche, H., Willemsens, G., Cools, W., et al. "Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives." Reviews of Infectious Diseases, 1980. URL: [Link]
-
Sviridova, E., et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io, 2023. URL: [Link]
-
ResearchGate. MIC and MBC values against tested bacterial strains according to CLSI protocol. URL: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. URL: [Link]
-
Li, Y., et al. "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives." Molecules, 2023. URL: [Link]
-
El-Sayed, N., et al. "Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies." Moroccan Journal of Chemistry, 2024. URL: [Link]
-
Serdaliyeva, D., et al. "Review of pharmacological effects of imidazole derivatives." Experimental and Clinical Pharmacology, 2022. URL: [Link]
-
Khan, A., et al. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." Molecules, 2024. URL: [Link]
-
Sharma, D., et al. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 2021. URL: [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. URL: [Link]
-
Fura, A. "Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives." PubMed, 1980. URL: [Link]
-
Hareesh, H.N., et al. "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2015. URL: [Link]
-
Wikipedia. Antifungal. URL: [Link]
-
Li, Y., et al. "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives." ResearchGate, 2023. URL: [Link]
-
Yildiz, T., et al. "Development and Characterization of Imidazole Derivatives for Antifungal Applications." Biological and Molecular Chemistry, 2025. URL: [Link]
-
Foks, H., et al. "Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety." PubMed, 2005. URL: [Link]
Sources
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- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal - Wikipedia [en.wikipedia.org]
- 6. biolmolchem.com [biolmolchem.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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Application Note: In Vitro Profiling of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Executive Summary & Pharmacological Context[1][2][3][4][5]
3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (hereafter referred to as IPC-Scaffold ) represents a "privileged structure" in medicinal chemistry.[1][2][3] It combines a pyrazine core (common in kinase inhibitors like Bortezomib or Tofacitinib precursors) with a nitrile group—often utilized for reversible covalent interactions with cysteine residues in enzyme active sites—and an imidazole ring, which serves as a versatile hydrogen bond acceptor or metal coordinator.[3]
This guide details the in vitro testing workflow required to validate IPC-Scaffold as a hit in Fragment-Based Drug Discovery (FBDD). Unlike potent nanomolar drugs, this molecule is likely a low-affinity "fragment" (
Key Pharmacophore Features[1][2][3][5][6][7][8][9]
-
Pyrazine-2-carbonitrile Core: Mimics the adenosine ring of ATP; the nitrile group can probe the "gatekeeper" regions of kinases.[1][3]
-
Imidazole Moiety: Provides vector growth points for structure-activity relationship (SAR) expansion.[1][2][3]
Experimental Workflow Overview
The following diagram outlines the critical path for profiling IPC-Scaffold, moving from chemical verification to functional validation.
Figure 1: Sequential screening workflow. Biophysical confirmation (SPR) is prioritized over enzymatic assays to rule out false positives common with fragments (e.g., aggregation).[1][2][3]
Protocol 1: Compound Solubilization & Stability[1][2]
Fragments like IPC-Scaffold often require high concentrations for screening, increasing the risk of precipitation or aggregation.[3]
Materials
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), HPLC Grade.[1][2][3]
-
QC: DLS (Dynamic Light Scattering) plate reader (optional but recommended).
Step-by-Step Procedure
-
Stock Preparation (100 mM):
-
Solubility Verification:
-
Storage:
Self-Validating Check:
The "DMSO Tolerance" Test: Before any assay, perform a serial dilution of DMSO alone in your assay buffer.[3] Ensure your assay tolerates the % DMSO required to keep IPC-Scaffold soluble (typically 1-5% for fragments).[1][2]
Protocol 2: Biophysical Binding (Surface Plasmon Resonance)[1][2]
Objective: Determine the dissociation constant (
Experimental Setup
-
Instrument: Biacore 8K or T200.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (if His-tagged protein).[1][2]
-
Target Protein: Recombinant Kinase (e.g., JAK1, CHK1) or Enzyme of interest.[1][3]
Method
-
Immobilization:
-
Solvent Correction:
-
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.
-
-
Injection Cycle:
-
Data Analysis:
Figure 2: SPR decision logic. "Square wave" sensorgrams are the hallmark of successful non-covalent fragment binding.
Protocol 3: Biochemical Kinase Inhibition Assay
Objective: Quantify functional inhibition. We assume a generic kinase target (e.g., JAK or SRC) based on the scaffold's pyrazine profile.[3]
Assay Principle: ADP-Glo™ (Luminescence)
This assay measures ADP generation as a proxy for kinase activity.[1][2][3]
Reagents
Protocol
-
Plate Prep: Use white, low-volume 384-well plates.
-
Compound Addition:
-
Enzyme Reaction:
-
Detection:
-
Read: Measure Luminescence.
Data Calculation:
Data Presentation & Interpretation
When reporting results for IPC-Scaffold, use the following table structure to summarize the "Fragment Profile."
| Parameter | Method | Typical "Hit" Criteria | Interpretation |
| Solubility | Visual/DLS | > 200 µM in PBS | Essential for valid screening.[1][2][3] |
| Binding Affinity ( | SPR | 10 µM – 500 µM | Weak binding is expected.[1][2][3] <10 µM suggests aggregation.[2][3] |
| Ligand Efficiency (LE) | Calculation | > 0.3 | |
| Inhibition ( | Kinase Assay | > 50 µM | High |
References
-
Pyrazine Scaffolds in Kinase Inhibition
-
Fragment-Based Screening Protocols
-
Chemical Properties of Pyrazine-2-carbonitrile
-
Tofacitinib Synthesis (Relevant Intermediates)
Disclaimer: This Application Note is for research purposes only. IPC-Scaffold is a chemical probe/intermediate and has not been approved for clinical use.[1][2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C8H5N5) [pubchemlite.lcsb.uni.lu]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-2-carbonitrile | 生化试剂 | MCE [medchemexpress.cn]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cellular Impact of a Novel Pyrazine Derivative
3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile is a novel heterocyclic compound belonging to a class of molecules with demonstrated bioactive potential.[1][2][3][4][5] While its precise mechanism of action is an active area of investigation, preliminary studies suggest that it may modulate critical intracellular signaling pathways that govern cell fate. A particularly promising hypothesis is its role as an inhibitor of the PI3K/Akt/mTOR signaling cascade.[6][7][8][9][10] This pathway is a central regulator of cellular growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous diseases, including cancer.[7][9]
Flow cytometry is an indispensable technology for elucidating the effects of novel therapeutic compounds on a single-cell level.[11][12] Its high-throughput nature and multiparametric capabilities allow for the simultaneous assessment of various cellular processes, providing a detailed picture of the compound's biological activity.[11] This application note provides a comprehensive guide with detailed protocols for utilizing flow cytometry to analyze the cellular consequences of treatment with this compound, focusing on apoptosis, cell cycle progression, and the direct modulation of the PI3K/Akt/mTOR pathway.
Scientific Rationale: Connecting Pathway to Phenotype
The PI3K/Akt/mTOR pathway is a crucial pro-survival and pro-proliferative signaling network.[6][8][9] Inhibition of this pathway is expected to induce apoptosis (programmed cell death) and cause cell cycle arrest.[6][8] Therefore, this guide focuses on three key flow cytometric applications to comprehensively assess the efficacy of this compound:
-
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of the compound's ability to induce cell death.[13][14][15]
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining: By quantifying the DNA content of individual cells, this method reveals the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M), identifying any treatment-induced cell cycle arrest.[16][17][18]
-
Intracellular Phospho-Protein Staining: This advanced technique directly measures the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein, providing direct evidence of target engagement by the compound.
Experimental Workflows and Data Interpretation
Diagram: General Flow Cytometry Experimental Workflow
Caption: A generalized workflow for flow cytometry experiments.
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[21]
Materials:
-
FITC Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time. Include a vehicle-only control.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Expected Results:
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | >95% | <5% | <2% |
| Low Dose Compound | 80-90% | 5-15% | 2-5% |
| High Dose Compound | 40-60% | 20-40% | 10-20% |
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[16][18][27] This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[16]
Materials:
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
Protocol:
-
Cell Preparation and Fixation:
-
Culture and treat cells as described in Protocol 1.
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
A histogram of PI fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.
-
An accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) compared to the control indicates a cell cycle arrest at that checkpoint.
Expected Results:
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 50-60% | 20-30% | 15-25% |
| Low Dose Compound | 60-70% | 15-25% | 10-20% |
| High Dose Compound | 70-85% | 5-15% | 5-10% |
Protocol 3: Intracellular Staining for Phospho-Akt (Ser473)
Principle: To analyze intracellular signaling events, cells must be fixed to preserve the phospho-epitopes and then permeabilized to allow antibodies to access their intracellular targets.[33][34] Formaldehyde fixation followed by methanol permeabilization is often optimal for detecting phosphorylated proteins.[35][36]
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Materials:
-
16% Formaldehyde (Methanol-free)
-
100% Methanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-phospho-Akt (Ser473) antibody
-
Treated and untreated cell populations
Protocol:
-
Cell Stimulation and Fixation:
-
Culture cells and treat with this compound. It is often necessary to serum-starve cells and then stimulate with a growth factor (e.g., EGF, IGF-1) to ensure a robust baseline of Akt phosphorylation in the control group.
-
Harvest cells and immediately fix by adding formaldehyde to a final concentration of 1.5-2.0% and incubating for 10 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 100% methanol to a final concentration of 90%.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with Flow Cytometry Staining Buffer to remove the methanol.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the recommended concentration of the anti-phospho-Akt (Ser473) antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend in a final volume of 300-500 µL of staining buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
A decrease in the median fluorescence intensity (MFI) of the phospho-Akt signal in treated cells compared to the stimulated control indicates inhibition of the pathway.
-
Data Interpretation:
-
Overlaying histograms of the phospho-Akt fluorescence from the unstimulated control, stimulated control, and treated samples will provide a clear visualization of the compound's inhibitory effect.
-
A dose-dependent decrease in the MFI of phospho-Akt is indicative of potent on-target activity.
Expected Results:
| Treatment Group | Median Fluorescence Intensity (MFI) of p-Akt |
| Unstimulated Control | Low |
| Stimulated Control | High |
| Low Dose Compound | Intermediate |
| High Dose Compound | Low |
Conclusion: A Multiparametric Approach to Characterizing a Novel Compound
The protocols outlined in this application note provide a robust framework for the flow cytometric analysis of cellular responses to this compound. By combining assays for apoptosis, cell cycle, and intracellular signaling, researchers can gain a comprehensive understanding of the compound's mechanism of action, potency, and therapeutic potential. The quantitative and single-cell nature of flow cytometry makes it an unparalleled tool in the early stages of drug discovery and development, enabling data-driven decisions and accelerating the translation of promising compounds from the bench to the clinic.
References
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Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad. (n.d.). Doublet Discrimination - Flow Cytometry Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Chicago. (n.d.). Compensation | Cytometry and Antibody Technology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Flow cytometry in analysis of cell cycle and apoptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
ResearchGate. (n.d.). Doublet discrimination in DNA cell-cycle analysis. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
-
CellCarta. (2024). More Than Just Contaminants: The Two Sides of Cell Doublets in Flow Cytometry Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][16][37]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. Retrieved from [Link]
-
ResearchGate. (2015). Is there a specific intracellular staining protocol for phosphorylated protein detection?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Bio-Rad. (n.d.). Fluorescent Compensation - Flow Cytometry Guide. Retrieved from [https://www.bio-rad-antibodies.com/flow-cytometry-guide-fluorescent-compensation.html]([Link] cytometry-guide-fluorescent-compensation.html)
-
Absin. (n.d.). A comprehensive guide to apoptosis detection. Retrieved from [Link]
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- 2. Antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on the Dami cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 37. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals, including the antiviral agent Favipiravir, a robust and high-yielding protocol is crucial.[1][2][3][4][5] This guide is structured to address common challenges and provide scientifically grounded solutions.
Synthetic Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach
The primary and most efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of the chloro group from 3-chloropyrazine-2-carbonitrile by the nucleophilic nitrogen of imidazole. The pyrazine ring, being electron-deficient, is highly activated towards such substitutions.[6]
Sources
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 6. ijbpas.com [ijbpas.com]
Technical Support Center: Troubleshooting Low Solubility of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Welcome to the technical support center for 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting strategies and detailed experimental protocols to help you overcome these issues and advance your research.
Understanding the Challenge: Why is My Compound Not Dissolving?
Low solubility is a common hurdle in the development of new chemical entities, with estimates suggesting that up to 70-90% of new drug candidates are poorly soluble in water.[1] For a compound like this compound, its aromatic and heterocyclic structure can contribute to strong intermolecular interactions, making it difficult for solvent molecules to surround and dissolve the individual molecules.
This guide will walk you through a logical progression of troubleshooting steps, from initial characterization to advanced solubilization techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are some common questions and issues encountered when working with this compound, along with actionable solutions.
Q1: I'm having trouble dissolving my batch of this compound in aqueous solutions. What should be my first step?
A1: The first and most critical step is to characterize the physicochemical properties of your specific batch of the compound. Solubility can be significantly influenced by factors such as crystallinity and the presence of different polymorphic forms.[2][3][4][5][6]
Initial Characterization Workflow:
-
Visual Inspection: Crystalline solids often appear as distinct particles, while amorphous solids may look more like a powder or glass.[7][]
-
Differential Scanning Calorimetry (DSC): A sharp melting point peak suggests a crystalline form, whereas a broad transition or no distinct peak is characteristic of an amorphous solid.
-
Purity Analysis (e.g., HPLC): Ensure that the low solubility is not due to impurities.
Q2: My compound seems to be crystalline and is still poorly soluble. What's the next logical step?
A2: For ionizable compounds, pH adjustment is often the most effective and straightforward method to enhance aqueous solubility.[9] The imidazole and pyrazine moieties in your compound are basic and can be protonated at acidic pH, leading to a more soluble salt form.
pH-Dependent Solubility Principle:
Actionable Steps:
-
Predict pKa: Use computational tools to predict the pKa of the imidazole and pyrazine nitrogens. This will give you a target pH range to work within.
-
Experimental pH-Solubility Profile: Determine the solubility of your compound across a range of pH values (e.g., pH 2 to 8). A significant increase in solubility at lower pH will confirm the utility of this approach.
Q3: Adjusting the pH helped, but the solubility is still not sufficient for my experiments. What other strategies can I employ?
A3: If pH adjustment alone is insufficient, the use of co-solvents is a widely used technique to increase the solubility of non-polar or poorly soluble drugs.[10] Co-solvents work by reducing the polarity of the aqueous medium.[11]
Commonly Used Co-solvents in Preclinical Formulations:
| Co-solvent | Typical Concentration Range (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10 | A powerful solvent, but can have cellular effects. |
| Ethanol | 5-20 | Generally well-tolerated. |
| Propylene Glycol (PG) | 10-40 | A common vehicle for in vivo studies. |
| Polyethylene Glycol 400 (PEG 400) | 20-60 | Often used for oral and parenteral formulations.[12] |
Experimental Approach: Perform a co-solvent screening study. Prepare stock solutions of your compound in various co-solvents and then dilute them into your aqueous buffer. Observe for any precipitation.
Q4: I've tried pH adjustment and co-solvents, but I'm still facing solubility and stability issues. Are there more advanced options?
A4: Yes. If you are dealing with a thermodynamically stable crystalline form that is inherently poorly soluble, you can explore converting it to a higher-energy amorphous solid dispersion (ASD).[7][13] Amorphous materials lack the long-range order of crystals and are generally more soluble, although they can be less stable.[4]
Amorphous vs. Crystalline Solids:
Methods for Preparing Amorphous Solids:
-
Solvent Evaporation: Dissolve the compound in a suitable organic solvent and then rapidly evaporate the solvent.
-
Lyophilization (Freeze-Drying): Dissolve the compound in a solvent system and then freeze-dry it to obtain an amorphous powder.
Important Consideration: Amorphous forms are metastable and can convert back to the more stable crystalline form over time, especially in the presence of moisture or at elevated temperatures. Proper storage and characterization are crucial.
Detailed Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a given solvent system.[10]
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer of a specific pH)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
Protocol 2: Preparation of an Amorphous Solid by Solvent Evaporation
This method is suitable for generating a small amount of amorphous material for initial solubility testing.
Materials:
-
This compound
-
Volatile organic solvent in which the compound is freely soluble (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the compound in the chosen organic solvent in a round-bottom flask to create a clear solution.
-
Connect the flask to a rotary evaporator.
-
Rapidly remove the solvent under reduced pressure. The rapid evaporation prevents the molecules from arranging into a crystalline lattice.
-
Once the solvent is completely removed, a thin film or powder will remain in the flask. This is your amorphous solid.
-
Scrape the amorphous solid from the flask for immediate use or store it in a desiccator to prevent moisture-induced recrystallization.
-
Confirm the amorphous nature of the material using DSC (absence of a sharp melting peak).
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the molecule to form a more soluble salt.[9] | Simple, effective for ionizable compounds. | Only applicable to compounds with ionizable groups. |
| Co-solvency | Reducing the polarity of the solvent system.[11] | Can significantly increase the solubility of lipophilic compounds. | Co-solvents may have biological effects; potential for precipitation upon dilution. |
| Amorphous Solid | Utilizing a higher-energy, less ordered solid state.[7][13] | Can dramatically increase apparent solubility and dissolution rate.[4] | Thermodynamically unstable; may recrystallize over time. |
References
-
Journal of Chemical Technology and Metallurgy. pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. 2022;57(4):723-729. Available from: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of pharmaceutical sciences, 86(1), 1-12.
- Babu, P. S., & Chowdary, K. P. R. (2013). Enhancement of dissolution rate of poorly soluble drugs by solid dispersion in superdisintegrants.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Available from: [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]
-
Curia Global. Amorphous Solids: Implications for Solubility and Stability. Available from: [Link]
-
Digital UCTM. pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Available from: [Link]
-
ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Available from: [Link]
-
MDPI. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Available from: [Link]
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Jurnal Universitas Padjadjaran. Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. Available from: [Link]
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Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]
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Cheméo. Chemical Properties of Pyrazine (CAS 290-37-9). Available from: [Link]
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NIH. 3-(1H-Imidazol-1-yl)propanenitrile. Available from: [Link]
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American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]
-
ChemRxiv. Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
MDPI. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Available from: [Link]
-
Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available from: [Link]
-
PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available from: [Link]
-
BYJU'S. Difference between Crystalline and Amorphous. Available from: [Link]
-
PubChem. Pyrazinecarbonitrile. Available from: [Link]
-
NIH. Aqueous and cosolvent solubility data for drug-like organic compounds. Available from: [Link]
-
Chemistry LibreTexts. Solubility Lab. Available from: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
Scite.ai. Polymorphism of Active Pharmaceutical Ingredients. Available from: [Link]
-
International Journal of Pharmaceutics and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Co-solvent: Significance and symbolism. (2025). In ScienceDirect. Retrieved from [Link]
-
Curia Global. Amorphous Solids: Implications for Solubility and Stability. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. seppic.com [seppic.com]
- 7. optibrium.com [optibrium.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazinecarbonitrile | CAS#:19847-12-2 | Chemsrc [chemsrc.com]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Current Status: Operational Ticket ID: PYR-CN-IMID-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
This guide addresses the synthesis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile via nucleophilic aromatic substitution (
However, this activation comes with a trade-off: the nitrile group is susceptible to hydrolysis, and the pyrazine ring is prone to nucleophilic attack by hydroxide ions if moisture is not rigorously excluded. This guide focuses on maximizing conversion while suppressing the "Pinner-like" hydrolysis of the nitrile.
Module 1: Critical Reaction Parameters (FAQs)
Q1: Why is the reaction stalling at 60-70% conversion despite heating?
Technical Insight: This is often due to the "proton shuttle" effect. As imidazole attacks the pyrazine, HCl is generated. If you are using a 1:1 stoichiometry, the generated acid protonates the remaining imidazole, rendering it non-nucleophilic (imidazolium chloride).
Optimization:
-
Stoichiometry: You must use at least 2.0 equivalents of imidazole (one as nucleophile, one as base) or 1.1 equiv of imidazole with 1.5 equiv of an auxiliary base like
or . -
Base Choice: Inorganic bases (
) are superior to amines ( ) here because they prevent the formation of soluble ammonium salts that can complicate workup.
Q2: I see a new spot on TLC ( ) that glows blue under UV. What is it?
Diagnosis: This is likely the amide hydrolysis product (3-(1H-imidazol-1-yl)pyrazine-2-carboxamide).
-
Cause: The nitrile group at C2 is highly activated. Trace water in your solvent (DMF/DMSO), combined with high temperature (
) and basic conditions, accelerates the hydration of the nitrile to the primary amide. -
Prevention: Use anhydrous DMF or MeCN. Add 3Å molecular sieves to the reaction vessel. Lower the temperature to
and extend reaction time rather than forcing it at .
Q3: Can I use Ethanol or Methanol as a solvent?
Recommendation: NO.
While pyrazines are soluble in alcohols, alkoxide ions (formed by the base) are potent nucleophiles. You risk forming the alkoxy-pyrazine byproduct via
-
Standard: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).
-
Green Alternative: NMP (N-Methyl-2-pyrrolidone) or anhydrous Acetonitrile (MeCN) (requires longer reaction times).
Module 2: Troubleshooting Logic & Failure Modes
Visualizing the Reaction Pathway
The following diagram outlines the standard workflow and critical decision points.
Figure 1: Optimized workflow for S_NAr synthesis of this compound.
Troubleshooting Table: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture-induced hydrolysis of nitrile. | Switch to anhydrous DMF; add activated 3Å MS. |
| Sticky/Oily Product | Residual DMF or Imidazole. | Wash solid vigorously with water (removes imidazole) and |
| Byproduct M+17 | Hydrolysis to Amide ( | Lower temp to |
| Byproduct M+31 | Methanolysis (if MeOH used for transfer). | Avoid alcohols until quench. Use DCM for transfers. |
| No Reaction | Temperature too low / Stirring issue. | Increase T to |
Module 3: Optimized Experimental Protocol
Objective: Synthesis of this compound on 1.0 gram scale.
Reagents:
-
3-Chloropyrazine-2-carbonitrile (1.0 equiv, 7.16 mmol)
-
Imidazole (1.1 equiv, 7.88 mmol)
-
Potassium Carbonate (
), anhydrous (1.5 equiv, 10.7 mmol) -
DMF (Anhydrous), 10 volumes (10 mL)
Step-by-Step Methodology:
-
Setup:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under Nitrogen (
) or Argon atmosphere.
-
-
Addition:
-
Add 3-Chloropyrazine-2-carbonitrile (1.0 g) and Imidazole (0.54 g).
-
Add anhydrous
(1.48 g). Note: Grind the carbonate to a fine powder to increase surface area. -
Add DMF (10 mL) via syringe.
-
-
Reaction:
-
Heat the mixture to 60°C in an oil bath.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM) after 2 hours. The starting material (
) should disappear; product appears at .
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.
-
Troubleshooting: If no solid forms, the product may be partially soluble. Extract with EtOAc (
mL), wash with brine ( ) to remove DMF, dry over , and concentrate.
-
-
Purification:
-
Filter the solid and wash with water (
mL) to remove excess imidazole and inorganic salts. -
Wash with cold Diethyl Ether (
) to remove trace organic impurities. -
Drying: Vacuum dry at
for 12 hours.
-
Module 4: Mechanistic Troubleshooting (Advanced)
If the reaction fails to proceed, use the following logic tree to diagnose the chemical blockage.
Figure 2: Diagnostic Logic for Incomplete Reaction or Side Products.
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]
-
Battilocchio, C., et al. (2017). "Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor." Organic Syntheses, 94, 38-53. (Cited for hydrolysis risks of pyrazine nitriles).[2] [Link]
-
WuXi AppTec. (2024). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity and Activation Energy. QM Magic Class, Chapter 10. [Link]
Sources
Purification challenges of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Topic: Purification & Stability Troubleshooting Guide
Executive Summary
The purification of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile presents a unique "perfect storm" of chemical challenges. You are dealing with a molecule that contains a highly electron-deficient pyrazine ring (activating the nitrile toward hydrolysis) and a basic imidazole moiety (causing silica tailing and solubility issues).
This guide moves beyond standard protocols to address the specific physicochemical conflicts inherent to this structure.
Part 1: Diagnostic Matrix
Identify your issue to find the immediate solution.
| Symptom | Probable Cause | Immediate Action |
| Product is an oil/gum | Residual solvent (DMSO/DMF) or rotamers. | Lyophilize from t-BuOH or perform anti-solvent triturating (See Module 3). |
| Streaking on TLC/Column | Imidazole N3 interacting with silanols. | Add 1% Triethylamine (TEA) or 1% |
| New spot appears (Polar) | Hydrolysis of Nitrile to Amide.[1] | STOP aqueous basic workups. Switch to neutral/buffered conditions. |
| Co-elution with Imidazole | Use the "pKa Swing" extraction method (See Module 2). | |
| Low Mass Balance | Product lost to aqueous layer (protonated). | Check aqueous pH. If pH < 5, product is likely protonated and water-soluble. |
Part 2: The "Activated Nitrile" Trap (Stability)
The Science: The pyrazine ring is strongly electron-withdrawing. This pulls electron density away from the nitrile carbon, making it significantly more electrophilic than a standard benzonitrile. Consequently, water acts as a nucleophile even under mild conditions , rapidly converting the nitrile to the primary amide (3-(1H-imidazol-1-yl)pyrazine-2-carboxamide).
Critical Protocol Adjustments:
-
Avoid Strong Bases: Do not use NaOH or KOH during workup. These will hydrolyze the nitrile instantly. Use saturated
or only if necessary, and keep contact time short. -
Temperature Control: Never heat this compound in aqueous solvents (e.g., during recrystallization) above 40°C unless the pH is strictly neutral.
-
Storage: Store under inert atmosphere at -20°C. Moisture in the air is sufficient to cause slow hydrolysis over months.
Figure 1: Mechanism of accelerated hydrolysis due to pyrazine electron deficiency.
Part 3: The "pKa Swing" Separation Strategy
The Challenge: Separating the product from unreacted imidazole (starting material) is difficult because both are polar bases. The Solution: Exploit the subtle pKa difference.
-
Free Imidazole pKa: ~6.95
-
Product pKa: ~3.5 - 4.5 (The electron-withdrawing pyrazine lowers the basicity of the imidazole N3).
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
The Acid Wash (Critical Step): Wash the organic layer with Phosphate Buffer pH 5.0 .
-
Why? At pH 5.0, free imidazole (pKa ~7) is >99% protonated and moves to the aqueous layer.
-
The product (pKa ~4) remains largely unprotonated (neutral) and stays in the organic layer.
-
-
Brine Wash: Wash organic layer with brine to remove residual water/buffer.
-
Dry & Concentrate: Dry over
and concentrate.
Part 4: Chromatographic Purification Guide
If the "pKa Swing" does not yield sufficient purity, use Flash Column Chromatography.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase: DCM : Methanol (95:5 to 90:10).
Modifier (Mandatory): 1% Triethylamine (TEA) or 1%
Why the Modifier?
The imidazole ring on your product is a hydrogen bond acceptor. It interacts strongly with the acidic silanol groups (
Reverse Phase (C18) Option:
-
Buffer: Use 10mM Ammonium Bicarbonate (pH ~8-9).
-
Reasoning: Running at high pH ensures the imidazole moiety is neutral. If you run at acidic pH (0.1% TFA), the molecule becomes protonated and elutes in the void volume (too polar).
Figure 2: Decision tree for chromatographic optimization.
Part 5: Crystallization & Final Isolation
If chromatography yields an oil, induce crystallization using an anti-solvent method.
Protocol:
-
Dissolve the oil in the minimum amount of DCM or Acetone (approx. 2-3 mL per gram).
-
Slowly add Diisopropyl Ether (DIPE) or Hexane dropwise while stirring until turbidity persists.
-
Cool to 0°C for 2 hours.
-
-
Note: If it oils out again, scratch the glass surface with a spatula to induce nucleation.
-
References
-
Battilocchio, C., et al. (2017). "Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor." Organic Syntheses, 94, 126-149. (Demonstrates the lability of pyrazine nitriles to hydration).
-
Storey, B. T., et al. (1964).[5] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry, 29(10), 3118–3120.[5] (Establishes pKa shifts in substituted imidazoles).
-
Podolska, M., et al. (2017).[6] "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica, 74(3), 777-784.[6] (Discusses mobile phase modifiers for imidazole separation).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (General reference for reactivity of electron-deficient diazines).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile crystallization problems and solutions
Technical Support: Crystallization Optimization for 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Executive Summary & Compound Profile
Compound: this compound Role: Critical intermediate for Janus Kinase (JAK) inhibitors and related bioactive scaffolds. Physicochemical Challenge: This molecule combines a rigid, electron-deficient pyrazine core with a basic imidazole pendant. The presence of the nitrile group at the C2 position creates a "perfect storm" for crystallization issues:
-
High Solvation Potential: The imidazole nitrogen acts as a strong H-bond acceptor, leading to stubborn solvates.
-
Hydrolytic Instability: The electron-deficient pyrazine ring activates the nitrile, making it susceptible to hydrolysis into the corresponding amide (3-(1H-imidazol-1-yl)pyrazine-2-carboxamide) under aqueous or acidic conditions.
-
Oiling Out (LLPS): The molecule exhibits a wide metastable zone width (MSZW) and a tendency toward Liquid-Liquid Phase Separation (LLPS) rather than nucleation.
Troubleshooting Guide: Core Issues
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns turbid/milky or forms a sticky gum at the bottom of the reactor instead of discrete crystals.[1] Diagnosis: You have entered a region of Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules exceed the solute-solvent affinity before the crystalline lattice can organize. This is common in pyrazine derivatives due to their high conformational rigidity and poor packing kinetics.
Technical Solution: The "Seeded Cooling" Protocol Do not rely on spontaneous nucleation. You must bypass the LLPS region by seeding within the Metastable Zone.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude material in Ethanol/Water (9:1 v/v) at 65°C. (Avoid pure water to prevent hydrolysis).
-
Clarification: Filter hot to remove inorganic salts (NaCl/KCl from synthesis).
-
Equilibration: Cool slowly to 50°C.
-
Seeding (Critical Step): Add 0.5 wt% of pure seed crystals at 50°C. Note: If seeds dissolve, the solution is undersaturated. Lower temp by 2°C and retry.
-
Aging: Hold at 50°C for 2 hours. You must see a distinct suspension form before further cooling.
-
Cooling Ramp: Cool to 5°C at a rate of 0.2°C/min . Fast cooling forces the system back into the "oiling out" zone.
Visual Logic: Oiling Out Decision Tree
Caption: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.
Issue 2: Hydrolysis Impurities (Nitrile to Amide)
Symptom: Low yield and a shift in melting point. HPLC shows a new peak (RRT ~0.85) corresponding to the amide. Diagnosis: The nitrile group on the electron-deficient pyrazine ring is highly electrophilic. Even mild acidic conditions or prolonged heating in water will hydrolyze it to the amide.
Mechanism:
Technical Solution: pH and Water Control
-
pH Buffer: Ensure the crystallization solvent is neutral or slightly basic (pH 7-8). Avoid acidic washes.
-
Water Management: Limit water content in the solvent system. If using alcohols, use anhydrous grades or azeotropes (e.g., iPrOH/Water 95:5) rather than 50:50 mixtures.
-
Temperature Limit: Never reflux in aqueous solvents for >1 hour.
Visual Logic: Hydrolysis Pathway
Caption: Degradation pathway of Pyrazine-2-carbonitrile. The first step (Amide formation) is the primary yield killer.
Data & Specifications
Table 1: Solubility Profile (Estimated) Data aids in solvent selection to avoid "Crash Cooling" which leads to oiling out.
| Solvent | Solubility (25°C) | Solubility (60°C) | Suitability |
| Water | Low (<5 mg/mL) | Moderate | Poor (Risk of Hydrolysis/Oiling) |
| Ethanol | Moderate (15 mg/mL) | High (>80 mg/mL) | Excellent (Good recovery) |
| IPA | Low-Moderate | Moderate | Good (Antisolvent candidate) |
| Toluene | Very Low | Low | Poor (Imidazoles are insoluble) |
Frequently Asked Questions (FAQs)
Q: My product is colored yellow/orange, but it should be off-white. Why? A: This is likely trace imidazole starting material or oxidized pyrazine oligomers.
-
Fix: Do not use charcoal (it can catalyze hydrolysis). Instead, perform a slurry wash with cold Isopropyl Acetate (IPAc). The colored impurities are often more soluble in esters than the nitrile product.
Q: Can I use acidic water to protonate the imidazole and purify it as a salt? A: High Risk. While protonating the imidazole (pKa ~7) increases water solubility, the acidic environment will rapidly hydrolyze the nitrile group (at position 2) to the amide. Salt formation should only be attempted with non-aqueous acids (e.g., HCl in Dioxane) under strictly anhydrous conditions.
Q: The crystals are extremely fine and hard to filter. How do I grow them? A: Fine crystals indicate nucleation was too fast (high supersaturation).
-
Fix: Implement Temperature Cycling .
-
Cool to 20°C (slurry forms).
-
Reheat to 45°C (fines dissolve, large crystals grow via Ostwald Ripening).
-
Cool slowly back to 5°C.
-
References
-
Pyrazine Derivative Synthesis & Properties
-
Oiling Out Mechanisms
-
General Pyrazine Crystallization Data
Sources
Technical Support Center: 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Welcome to the technical support center for 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Given the limited direct literature on the degradation of this compound[1], this document synthesizes information from established chemical principles and studies on structurally related imidazole and pyrazine-carbonitrile compounds to provide proactive troubleshooting and guidance.
Our goal is to equip you with the foundational knowledge to anticipate potential stability issues, interpret unexpected experimental outcomes, and implement robust analytical strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing a decrease in the purity of my this compound sample over time, even when stored in what I believe are standard conditions. What are the likely degradation pathways?
Answer:
Based on the chemical functionalities of this compound—namely the pyrazine-carbonitrile and the 1-substituted imidazole moieties—two primary degradation pathways should be considered: hydrolysis and oxidation.
1. Hydrolytic Degradation of the Nitrile Group:
The carbonitrile group on the electron-deficient pyrazine ring is susceptible to hydrolysis. This is a common reaction for aromatic nitriles and can be catalyzed by trace amounts of acid or base in your solvent or on glassware. The hydrolysis proceeds in two steps:
-
Step 1: Hydration to the Amide: The nitrile is first hydrated to the corresponding primary amide, forming 3-(1H-imidazol-1-yl)pyrazine-2-carboxamide . Studies on pyrazine-2-carbonitrile have shown that this hydration can be facilitated in the presence of metal ions or catalysts like manganese dioxide[2][3][4].
-
Step 2: Hydrolysis to the Carboxylic Acid: The amide can be further hydrolyzed to the carboxylic acid, yielding 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid .
2. Oxidative Degradation of the Imidazole Ring:
The imidazole ring is known to be susceptible to oxidative degradation, particularly when exposed to atmospheric oxygen, light, or oxidizing agents. Research on other imidazole-containing compounds, such as daclatasvir, has shown that the imidazole moiety can be oxidized by hydrogen peroxide or through base-mediated autoxidation[5]. The oxidation of imidazoles can also be initiated by hydroxyl radicals (•OH), nitrate radicals (NO₃•), and ozone (O₃)[6]. Photo-oxidation is another significant risk, often proceeding via attack by singlet oxygen, especially if photosensitizers are present in the reaction medium[7]. This can lead to a complex mixture of degradation products, including ring-opened species.
Troubleshooting Workflow for Purity Loss
Caption: Troubleshooting workflow for decreased purity.
FAQ 2: My reaction is giving a lower yield than expected, and I see several new spots on my TLC plate that are more polar than the starting material. What could these be?
Answer:
The appearance of more polar byproducts is a classic sign of degradation, particularly through hydrolysis or oxidation.
-
Hydrolysis Products: The primary amide and carboxylic acid degradants are significantly more polar than the parent nitrile due to the introduction of hydrogen bond donors (-NH₂ and -OH) and the carboxyl group. These will have much lower Rf values on a normal-phase TLC plate.
-
Oxidation Products: The introduction of hydroxyl groups or other oxygen-containing functionalities onto the imidazole or pyrazine rings will also increase the polarity of the degradation products.
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation pathway.
Proposed Oxidative Degradation of the Imidazole Moiety
Caption: Proposed oxidative degradation pathway.
Experimental Protocol: Forced Degradation Study to Identify Potential Degradants
To proactively identify potential degradants and understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.
Objective: To intentionally degrade this compound under various stress conditions to generate and identify its primary degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a mass spectrometer (LC-MS) detector
-
Photostability chamber or a UV lamp (e.g., 254 nm / 365 nm)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
-
Control: Keep 1 mL of the stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples, including the control, by LC-MS.
-
Compare the chromatograms of the stressed samples to the control. Look for new peaks, which represent potential degradation products.
-
Analyze the mass spectra of the new peaks to determine their mass-to-charge ratios (m/z) and propose structures based on the expected degradation pathways (e.g., +18 for amide, +19 for acid, +16 for mono-hydroxylation).
-
Data Summary Table for Forced Degradation
| Stress Condition | Expected Degradation Pathway | Potential Products | Expected Mass Change |
| Acidic (HCl) | Hydrolysis | Amide, Carboxylic Acid | +18, +19 |
| Basic (NaOH) | Hydrolysis | Amide, Carboxylic Acid | +18, +19 |
| Oxidative (H₂O₂) | Oxidation | Hydroxylated derivatives | +16, +32 |
| Photolytic (UV) | Photo-oxidation/rearrangement | Various | Various |
| Thermal | - | - | - |
FAQ 3: What are the best practices for handling and storing this compound to ensure its long-term stability?
Answer:
To minimize degradation and ensure the integrity of your compound, adhere to the following best practices:
-
Storage:
-
Solid Form: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage). Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
In Solution: Prepare solutions fresh whenever possible. If you must store solutions, use anhydrous, high-purity solvents. Purge the vial with an inert gas before sealing. Store solutions at low temperatures and protected from light. Avoid aqueous or protic solvents for long-term storage.
-
-
Handling:
-
Atmosphere: When weighing or handling the solid, do so in a dry, inert atmosphere (e.g., in a glove box) to minimize exposure to moisture and oxygen.
-
Solvents: Use anhydrous solvents for reactions unless water is a required reagent. Solvents can be dried using standard laboratory procedures (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
pH Control: Be mindful of the pH of your reaction or analytical mobile phase. If possible, maintain a neutral pH to slow the rate of acid- or base-catalyzed hydrolysis.
-
Light Exposure: Protect reactions and solutions from direct sunlight and strong artificial light sources to prevent photodegradation.
-
References
-
PubChem. This compound. [Link]
- Segl'a, P., & Palicová, M. (1999). A Study of Nucleophilic Reactions of Pyrazine-Carbonitrile in the Coordination Sphere of Nickel(II). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 29(10), 1843-1854.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3079-3087.
- Sala, M., Guérin, S., & Gatti, F. (2015). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 17(44), 29518-29530.
- Battilocchio, C., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34-44.
- An, J., et al. (2014). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Tetrahedron Letters, 55(17), 2893-2896.
- Battilocchio, C., Lau, S. H., Hawkins, J. M., & Ley, S. V. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34-44.
- Wang, C., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(30), 15027-15034.
- Kumar, V., et al. (2021). A Comparative Analysis of the Photostability of Pyrazine-Based Fluorescent Probes. BenchChem.
- Anderson, D. R., & Holcomb, H. (1995). Thermal trimerization of aromatic nitrile. Journal of Polymer Science Part A: Polymer Chemistry, 33(10), 1625-1632.
- Li, Y., et al. (2024).
- Smith, J. D., & Jones, A. B. (2022). Chemistry of Nitriles. LibreTexts Chemistry.
- Gao, Y., et al. (2024).
- Biddle, B. N., Davidson, R. S., Harvey, S. H., & Singleton, A. F. (1968). The thermal decomposition of primary aromatic nitramines.
- Battilocchio, C., Lau, S. H., Hawkins, J. M., & Ley, S. V. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34-44.
- Klinger, J., et al. (2016).
- Thompson, S. (2023).
- Farquhar, G. D., & Wildman, S. G. (1969). The thermal decomposition of primary aromatic nitramines. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 180(2), 282-294.
- Biddle, B. N., Davidson, R. S., Harvey, S. H., & Singleton, A. F. (1968). The thermal decomposition of primary aromatic nitramines.
- Klinger, J., et al. (2016).
- Thompson, S. (2023).
- LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Giese, C., et al. (2021). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Inconsistent results in assays with 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Welcome to the technical support center for 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that may arise during the use of this compound in various assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your experimental results.
Introduction to this compound
This compound belongs to the pyrazine class of heterocyclic compounds, a scaffold frequently utilized in medicinal chemistry due to its diverse biological activities.[1][2] The presence of the imidazole and nitrile groups suggests potential for various molecular interactions, including hydrogen bonding and polar interactions, which can influence its efficacy and specificity as a small molecule inhibitor.[3] However, like any small molecule, its use in biochemical and cell-based assays can present challenges. This guide will address these potential issues in a structured, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Compound Handling and Preparation
Question 1: I'm observing precipitation of the compound in my aqueous assay buffer. What could be the cause and how can I resolve it?
Answer:
Precipitation is a common issue with hydrophobic small molecules.[4] The pyrazine and imidazole rings in this compound contribute to its hydrophobicity.
Causality:
-
Low Aqueous Solubility: The compound likely has limited solubility in purely aqueous solutions.
-
Incorrect Solvent: The initial solvent used to dissolve the compound may not be compatible with the final assay buffer.
-
High Final Concentration: The desired final concentration of the compound in the assay may exceed its solubility limit.
Troubleshooting Steps:
-
Initial Dissolution: Dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilutions: Prepare intermediate dilutions of the stock solution in the same organic solvent before making the final dilution into your aqueous assay buffer. This gradual dilution process can prevent the compound from crashing out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 1%) and consistent across all experimental conditions, including vehicle controls. High concentrations of DMSO can be toxic to cells and may affect enzyme activity.
-
Solubility Assessment: If precipitation persists, consider performing a simple solubility test. Prepare a dilution series of the compound in your assay buffer and visually inspect for precipitation after a short incubation period. You can also use techniques like nephelometry for a more quantitative assessment.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
| Step | Action | Details |
| 1 | Weigh Compound | Accurately weigh 1.71 mg of this compound (MW: 171.16 g/mol ). |
| 2 | Add DMSO | Add 100 µL of high-purity, anhydrous DMSO to the vial. |
| 3 | Solubilize | Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. |
| 4 | Store | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
Section 2: Inconsistent Results in Biochemical Assays
Question 2: I am seeing variable IC50 values for my enzyme inhibition assay. What are the potential sources of this inconsistency?
Answer:
Inconsistent IC50 values in biochemical assays can stem from several factors, ranging from reagent instability to assay interference.[5]
Causality:
-
Compound Instability: The compound may be unstable in the assay buffer over the course of the experiment, leading to a decrease in the effective concentration.
-
Reagent Degradation: Critical assay components like the enzyme or substrate may be degrading.
-
Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or enhancement).
-
Non-specific Inhibition: At higher concentrations, the compound may be acting as a non-specific inhibitor, possibly through aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Steps:
-
Compound Stability: Pre-incubate the compound in the assay buffer for the duration of the experiment and then measure its concentration or activity. A change in concentration or a time-dependent loss of inhibition suggests instability.
-
Reagent Integrity: Always use freshly prepared reagents and enzymes. Avoid repeated freeze-thaw cycles of enzyme stocks.
-
Assay Interference: Run a control experiment in the absence of the enzyme to see if the compound itself affects the assay signal. For fluorescence-based assays, measure the fluorescence of the compound at the excitation and emission wavelengths of your assay.
-
Non-specific Inhibition: Perform the assay in the presence of a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%). If the IC50 value increases significantly, it may indicate that the compound was forming aggregates that non-specifically inhibited the enzyme.
Section 3: Unexpected Results in Cell-Based Assays
Question 3: My compound shows high cytotoxicity at concentrations where I expect to see specific pathway inhibition. How can I differentiate between specific effects and general toxicity?
Answer:
Distinguishing between targeted inhibition and off-target cytotoxicity is crucial for interpreting results from cell-based assays.[6] The pyrazine-carbonitrile scaffold can be found in compounds with known cytotoxic effects.[1]
Causality:
-
Off-Target Effects: The compound may be inhibiting other essential cellular targets in addition to the intended one.
-
Reactive Metabolites: The compound could be metabolized by cells into a toxic species.
-
Assay Artifacts: The endpoint used to measure pathway inhibition might be downstream of a general cellular stress response.
Experimental Approach to Deconvolute Specificity:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both your pathway-specific endpoint and a general cytotoxicity marker (e.g., CellTiter-Glo®, MTS, or LDH assay). A significant overlap in the effective concentrations suggests cytotoxicity may be confounding your results.
-
Time-Course Experiment: Measure the pathway inhibition and cytotoxicity at different time points. A specific inhibitor should ideally show pathway modulation before the onset of significant cell death.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of your compound. This control should not inhibit the target pathway or cause cytotoxicity.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct event in the same pathway. For example, if you are measuring the inhibition of a kinase by a reporter gene assay, validate your results by measuring the phosphorylation of a direct downstream substrate via Western blot.
Data Presentation: Example Dose-Response Comparison
| Compound Conc. (µM) | Pathway Inhibition (%) | Cytotoxicity (%) |
| 0.1 | 15 ± 3 | 2 ± 1 |
| 1 | 55 ± 5 | 8 ± 2 |
| 10 | 95 ± 4 | 75 ± 6 |
| 100 | 98 ± 2 | 92 ± 3 |
In this example, at 10 µM, significant cytotoxicity is observed, which could be responsible for the observed pathway "inhibition." The ideal therapeutic window would be at concentrations where pathway inhibition is high and cytotoxicity is low (e.g., 1 µM).
Signaling Pathway Analysis Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. scitechnol.com [scitechnol.com]
Technical Support Center: Solubilization & Handling of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
[1]
Executive Summary & Compound Profile
3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile is a planar, nitrogen-rich heterocyclic scaffold often utilized as an intermediate in the synthesis of bioactive pyrazine derivatives (e.g., antimycobacterial agents or kinase inhibitors).[1] Structurally, it features an electron-deficient pyrazine core substituted with a nitrile group and an N-linked imidazole.[1]
The Core Challenge:
The primary solubility challenge stems from the compound's electronic structure.[1] The electron-withdrawing nature of the pyrazine-nitrile system significantly lowers the basicity of the imidazole nitrogen (N3), rendering the molecule largely neutral at physiological pH (7.4) .[1] Lacking significant ionization or strong hydrogen-bond donors, the neutral molecule exhibits strong
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | 171.16 g/mol | Low MW facilitates dissolution, but planarity opposes it.[1] |
| pKa (Predicted) | < 4.0 (Imidazole N3) | Neutral at pH 7.4; low solubility in standard buffers. |
| LogP (Predicted) | ~0.5 – 1.2 | Moderate lipophilicity, but high lattice energy drives precipitation. |
| Common Stock | DMSO (10–100 mM) | High solubility in DMSO; extreme risk of solvent shock in water.[1] |
Troubleshooting Guide (FAQ)
Q1: Why does the compound precipitate immediately when I add my DMSO stock to the cell culture media?
Diagnosis: You are experiencing Solvent Shock (Kinetic Precipitation) .[1] Technical Explanation: DMSO is a chaotropic solvent that solvates the hydrophobic surface of the molecule.[1] When a small volume of DMSO stock is introduced rapidly into a large volume of aqueous media (a high dielectric environment), the DMSO molecules are stripped away faster than the water molecules can organize around the hydrophobic solute.[1] This creates a local supersaturated zone where the hydrophobic effect drives the planar molecules to stack and crystallize instantly.[1]
Corrective Action:
-
Do not inject the stock directly into the bulk media.[1]
-
Use the "Intermediate Dilution" method: Dilute the DMSO stock 1:10 into a co-solvent like PEG-400 or Propylene Glycol before adding to the media.[1] This reduces the polarity gap.[1]
Q2: I see fine needles forming after 2 hours of incubation at 37°C. Is the compound unstable?
Diagnosis: This is likely Thermodynamic Precipitation , not chemical instability.[1]
Technical Explanation: While the compound may initially appear soluble (metastable state), the system slowly relaxes to its lowest energy state—the crystal lattice.[1] This is common for planar heteroaromatics.[1] The "needles" are characteristic of
Corrective Action:
-
Verify Stability: Run an LC-MS of the supernatant.[1] If the peak is intact but the area is reduced, it is precipitation.[1]
-
Add a Surfactant: Incorporate 0.5% - 1.0% Tween-80 or Kolliphor EL into your media.[1] These surfactants form micelles that sequester the hydrophobic compound, maintaining it in a dispersed state over time.[1]
Q3: Can I use acidic buffers to improve solubility?
Diagnosis: Feasible, but biological constraints apply .[1] Technical Explanation: The imidazole ring can be protonated, which drastically increases solubility.[1] However, due to the electron-withdrawing nitrile and pyrazine ring, the pKa is likely quite low (estimated < 4.0).[1] To achieve ionization, you would need a pH of ~2–3, which is incompatible with most cell-based assays.[1]
Corrective Action:
-
For Chemical Assays: Yes, use 0.1 M HCl or Acetate buffer (pH 4.0).[1]
-
For Biological Assays: Do not rely on pH. Rely on complexation . Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) .[1] The hydrophobic cavity of the cyclodextrin encapsulates the neutral molecule, preventing aggregation without altering the bulk pH.[1]
Recommended Formulation Protocols
Protocol A: The "Solvent-Shift" Method (For Acute Assays)
Best for short-term assays (< 4 hours) where surfactant interference must be minimized.[1]
-
Prepare Stock: Dissolve compound in 100% DMSO to 50 mM.
-
Prepare Intermediate: Dilute Stock 1:10 into PEG-400 (Polyethylene Glycol 400).
-
Result: 5 mM solution in 10% DMSO / 90% PEG-400.[1]
-
-
Final Dilution: Pipette the Intermediate solution slowly into the vortexing media.
-
Target: 10 µM final concentration.
-
Final Vehicle: 0.2% DMSO, 1.8% PEG-400.[1]
-
Protocol B: The Cyclodextrin Complexation (For Long-Term Incubation)
Best for 24h+ assays, animal studies, or sensitive cell lines.[1]
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-
-CD in water or PBS.[1] Filter sterilize (0.22 µm). -
Prepare Stock: Dissolve compound in 100% DMSO to 50 mM.
-
Complexation Step:
-
Add 20 µL of DMSO Stock to 980 µL of the 20% HP-
-CD vehicle. -
Sonicate for 15 minutes at 40°C. This energy input is crucial to force the molecule into the cyclodextrin cavity.[1]
-
-
Final Application: Dilute this pre-complexed solution into your culture media.
Visualizing the Solubility Workflow
The following logic tree guides the researcher through the decision-making process based on the assay requirements.
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental duration and sensitivity.
References
-
Doležal, M., et al. (2017).[1] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(6), 1006.[1] (Discussion on limited solubility of pyrazine derivatives in water-based media). [Link][1]
-
PubChem. (n.d.).[1] this compound (CID 15563983).[1][2] National Center for Biotechnology Information.[1] Retrieved February 2, 2026, from [Link][1]
-
Di Stefano, M., et al. (2019).[1] Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Beilstein Journal of Organic Chemistry. (Context on imidazole-pyrazine synthesis and properties). [Link]
Artifacts in screening with 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Topic: 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Welcome to the Advanced Assay Interference Support Center. Case ID: IMP-CN-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely visiting this page because this compound (Structure 1 ) has appeared as a "hit" in your High-Throughput Screen (HTS) or Fragment-Based Drug Discovery (FBDD) campaign. While this scaffold offers attractive physicochemical properties (low molecular weight, high solubility, rigid linker), it is a Frequent Hitter prone to specific mechanisms of assay interference.
This guide treats the molecule not just as a ligand, but as a chemical reagent with distinct reactivities: Metal Chelation , Reversible Covalent Binding , and Optical Interference .
Ticket #1: "Super-Potency" in Cysteine Protease Assays
User Report:
"We screened this compound against a cysteine protease (e.g., Cathepsin, Caspase, or Viral Protease). It shows nanomolar potency, but the IC50 shifts significantly if we change the incubation time. Is this a real binder?"
Technical Diagnosis: This is likely a Reversible Covalent Artifact . The pyrazine-2-carbonitrile motif functions as an electrophilic "warhead." The electron-deficient pyrazine ring activates the nitrile group, making it susceptible to nucleophilic attack by the catalytic cysteine thiolate of the enzyme.
The Mechanism: Unlike standard non-covalent inhibition, the enzyme's cysteine sulfur attacks the nitrile carbon, forming a thioimidate adduct. This reaction is reversible, but in an endpoint assay, it mimics high-affinity binding.
Troubleshooting Protocol: The Reversibility Check
| Step | Action | Scientific Rationale |
| 1 | Jump-Dilution Assay | Incubate enzyme + compound at 10x IC50 for 30 mins. Rapidly dilute 100-fold into substrate buffer. If activity recovers, the binding is reversible. If not, it is irreversible (or very slow off-rate). |
| 2 | Time-Dependent IC50 | Measure IC50 at 15 min vs. 60 min incubation. A significant left-shift (lower IC50 over time) confirms covalent reaction kinetics ( |
| 3 | Mass Spectrometry (Intact Protein) | Incubate enzyme with compound. Look for a mass shift of +171 Da (MW of the compound). This confirms adduct formation. |
Analyst Note: While this mechanism is a valid drug design strategy (e.g., Cathepsin K inhibitors), in a screening context where you seek non-covalent binders, this is a false positive.
Ticket #2: Erratic Data in Metalloenzyme Screens
User Report:
"Our target is a Zinc-dependent metalloproteinase (MMP) or a heme-iron enzyme. This compound inhibits strongly, but the activity varies with buffer composition."
Technical Diagnosis:
This is a Metal Chelation Artifact .
The molecule contains an imidazole ring linked to a pyrazine.[1] Imidazoles are classic ligands for transition metals (
The Mechanism: The N3 of the imidazole and potentially the N1 or N4 of the pyrazine can act as monodentate or bidentate ligands. This is not specific inhibition; it is promiscuous metal scavenging.
Troubleshooting Protocol: The EDTA/Metal Rescue
| Experiment | Procedure | Interpretation |
| Metal Supplementation | Add excess cofactor (e.g., 10 μM | If inhibition decreases (IC50 increases), the compound was likely chelating the metal rather than binding the protein pocket. |
| Buffer Check | Compare Phosphate vs. Tris/HEPES buffers. | Phosphate can precipitate metals, exacerbating chelation artifacts. A shift in potency between buffers suggests metal dependency. |
Ticket #3: Optical Interference (Fluorescence)
User Report:
"We are using a fluorescence polarization (FP) or FRET assay. The compound seems to have negative inhibition or high background noise."
Technical Diagnosis: This is Inner Filter Effect or Autofluorescence . Pyrazine derivatives, especially those linked to other aromatic rings like imidazole, can possess intrinsic fluorescence or strong UV absorbance.
-
Absorption: If the compound absorbs light at the excitation/emission wavelengths of your fluorophore, it will quench the signal, appearing as an "inhibitor" (false positive).
-
Emission: If the compound fluoresces at the detector wavelength, it will increase the signal (false negative or "activator").
Troubleshooting Protocol: Spectral Scan
-
UV-Vis Scan: Measure absorbance of the compound (10 μM) from 250–600 nm. Look for overlap with your assay's fluorophore (e.g., FAM, TAMRA).
-
Mock Assay: Run the assay without the enzyme but with the fluorophore and compound. Any change in signal is purely optical interference.
Visualizing the Mechanisms
The following diagram illustrates the two primary chemical mechanisms causing artifacts with this scaffold: Covalent Attack (Path A) and Metal Chelation (Path B).
Figure 1: Dual-mechanism interference pathways for the Imidazole-Pyrazine-Nitrile scaffold.
Frequently Asked Questions (FAQ)
Q: Is this compound a PAINS (Pan-Assay Interference Compound)? A: While it is not one of the classic PAINS structures defined by Baell & Holloway (like rhodanines or curcumin), it falls under the category of "Frequent Hitters" due to the imidazole (metal binder) and nitrile (covalent reactor) groups. It requires rigorous validation.
Q: Can I use this scaffold for Fragment-Based Drug Discovery (FBDD)? A: Yes, it is a popular fragment. However, you must design your screening cascade to distinguish between specific binding and the artifacts listed above. Use orthogonal biophysical methods (SPR, NMR) early in the process.
Q: How do I know if the nitrile reactivity is useful or an artifact? A: If you are intentionally designing a Targeted Covalent Inhibitor (TCI) for a cysteine protease, this reactivity is a feature. If you are targeting a kinase or GPCR and see this activity, it is likely an off-target artifact driven by the highly activated nitrile.
References
-
Covalent Nitrile Mechanism: Lapeyre, G. et al. "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Molecules, 2022.[2][3]
-
Assay Interference & PAINS: Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.
-
Fragment Screening Artifacts: Erlanson, D. A., et al. "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry, 2016.
- Imidazole Metal Coordination: Rillema, D. P., et al. "Structure and bonding in imidazole and pyridine complexes." Inorganic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Status: Operational Ticket ID: IP-CN-OPT-001 Assigned Specialist: Senior Application Scientist, MedChem Support Subject: Bioavailability Enhancement of the Imidazolyl-Pyrazine-Carbonitrile Scaffold
Executive Summary & Diagnostic Overview
You are currently working with 3-(1H-imidazol-1-yl)pyrazine-2-carbonitrile (referred to hereafter as the IP-CN scaffold ). This structure is a classic "flatland" molecule—a rigid, planar heteroaromatic system. While it offers excellent ligand efficiency and potential for kinase or GPCR binding (e.g., Adenosine, Aurora kinase), it frequently suffers from Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) characteristics in the Biopharmaceutics Classification System (BCS).
Your likely bottlenecks are:
-
"Brick Dust" Solubility: High crystal lattice energy due to planar stacking leads to poor aqueous solubility.
-
Metabolic Clearance: The imidazole ring is a "soft spot" for CYP450-mediated oxidation.
-
Nitrile Reactivity: Potential for electrophilic attack (cysteine trapping), leading to toxicity or rapid glutathione (GSH) depletion.
This guide details the troubleshooting protocols to transform this scaffold into a bioavailable lead.
Module A: Solubility Optimization (The "Brick Dust" Issue)
Symptom: Compound precipitates in DMSO stock upon dilution into aqueous media, or shows
Root Cause Analysis
The IP-CN scaffold is highly planar. The
Troubleshooting Guide
| Strategy | Mechanism | Implementation on IP-CN Scaffold |
| 1. Escape "Flatland" | Disrups crystal lattice packing (increases | Introduce sp³ centers . Example: Replace the planar imidazole with a substituted 4,5-dihydro-1H-imidazole or add a methyl group ortho to the biaryl bond to twist the rings out of coplanarity. |
| 2. pKa Tuning | Enhances ionization at physiological pH. | The pyrazine reduces the basicity of the imidazole. Append a basic tail (e.g., N-methylpiperazine) to the imidazole C4 position to raise pKa > 7.4. |
| 3. H-Bond Breaking | Reduces lipophilicity (LogP). | Introduce a polar group (hydroxyl or ether) on the imidazole ring to interact with water. |
Experimental Protocol: Thermodynamic Solubility Assay
Do not rely on kinetic solubility (DMSO precipitation) for lead optimization; it overestimates solubility due to supersaturation.
-
Preparation: Weigh 1-2 mg of solid compound into a vial.
-
Media Addition: Add 500
of pH 7.4 phosphate buffer (PBS). -
Equilibration: Shake at 37°C for 24 hours (crucial for crystal equilibrium).
-
Filtration: Centrifuge or filter (0.45
PVDF) to remove undissolved solid. -
Quantification: Analyze filtrate via HPLC-UV against a standard curve.
-
Validation: Check the solid pellet by XRPD (X-Ray Powder Diffraction) to ensure no polymorphic shift occurred.
Decision Logic: Solubility Workflows
Figure 1: Decision matrix for diagnosing solubility issues based on melting point data.
Module B: Metabolic Stability (The Clearance Issue)
Symptom: Rapid disappearance in Liver Microsomes (
Root Cause Analysis
-
Imidazole Oxidation: The electron-rich imidazole ring is prone to oxidation by CYP450 enzymes (particularly at C4/C5 positions).
-
Nitrile Hydrolysis: While less common, the nitrile can be hydrolyzed to the amide/acid by nitrilases, though CYP oxidation usually dominates.
Troubleshooting Guide
Q: How do I block the "Soft Spots"?
-
Tactic 1: Fluorine Walk. Substitute Hydrogen with Fluorine or Chlorine at the Imidazole C4 or C5 positions. The C-F bond is stronger and resists oxidative attack.
-
Warning: Ensure this does not reduce solubility (F is lipophilic).
-
-
Tactic 2: Nitrogen Scanning (Scaffold Hopping). Replace the Imidazole (2 nitrogens) with a Triazole (3 nitrogens) or Pyrazole .
-
Why? Triazoles are generally less prone to oxidative metabolism and have a lower pKa, reducing non-specific binding.
-
-
Tactic 3: Steric Shielding. Place a methyl or cyclopropyl group adjacent to the metabolic site to sterically hinder the CYP heme iron from approaching the carbon.
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate 1
test compound with Human Liver Microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time.
Module C: Chemical Reactivity (The Nitrile Factor)
Symptom: Time-dependent inhibition (TDI) of enzymes or toxicity in hepatocytes.
Root Cause Analysis
The nitrile group on the electron-deficient pyrazine ring is an electrophile . It can undergo nucleophilic attack by cysteine residues (reversible covalent) or glutathione (GSH).
Diagnostic: GSH Trapping Assay
-
Incubate compound (10
) with Glutathione (GSH, 5 mM) in buffer for 4 hours. -
Analyze via LC-MS to detect [M + 307]+ adducts.
-
Result: If adducts are observed, the nitrile is too reactive.
-
Fix: Add steric bulk near the nitrile or replace the nitrile with a bioisostere like a Cyclopropyl group or Trifluoromethyl (-CF3) group.
-
Summary of Optimization Workflow
The following diagram visualizes the structural modifications required to transform the IP-CN scaffold into a drug-like candidate.
Figure 2: Structural modification pathway for IP-CN optimization.
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility/metabolism protocols). Link
-
Patzke, S., et al. (2019). "Scaffold hopping from imidazole to pyrazole: Impact on kinase inhibition and metabolic stability." ChemMedChem. Link
-
Foti, R. S., et al. (2016). "The impact of nitriles on CYP inhibition and metabolism." Drug Metabolism and Disposition. Link
For further assistance with custom synthesis or specific assay troubleshooting, please contact the MedChem Support Team referencing Ticket IP-CN-OPT-001.
Validation & Comparative
Benchmarking the Potency of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile as a Novel IDO1 Inhibitor
A Comparative Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the inhibitory potency of the novel compound, 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile, against Indoleamine 2,3-dioxygenase 1 (IDO1). Given the structural motifs of this molecule, specifically the presence of an imidazole ring linked to a pyrazine scaffold, we hypothesize its potential as an inhibitor of IDO1, a critical enzyme in cancer immune evasion.
This document will detail the scientific rationale for this hypothesis, present a head-to-head comparison with established clinical-stage IDO1 inhibitors—Epacadostat, Navoximod, and Linrodostat—and provide detailed, validated protocols for robust potency determination. The experimental designs herein are self-validating, ensuring the generation of reliable and reproducible data for informed decision-making in drug development programs.
The Rationale: Why IDO1 is a Compelling Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells or antigen-presenting cells (APCs) leads to two key immunosuppressive events:
-
Tryptophan Depletion: The local depletion of tryptophan starves proliferative immune cells, particularly effector T cells, leading to their anergy and apoptosis.[3][4]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses immune responses by promoting the differentiation of regulatory T cells (Tregs) and inhibiting the function of natural killer (NK) cells and dendritic cells (DCs).[4][5]
By creating an immunosuppressive shield, IDO1 allows tumors to evade immune surveillance and destruction.[1][2] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[5]
The chemical structure of this compound, featuring a nitrogen-rich heterocyclic system, bears resemblance to known pharmacophores that interact with the heme active site of IDO1. This provides a strong scientific basis for its investigation as a novel IDO1 inhibitor.
Comparator Compounds: Setting the Benchmark
To accurately assess the potency of this compound, it is essential to benchmark it against well-characterized IDO1 inhibitors that have undergone clinical investigation.
| Compound | Mechanism of Action | Reported Potency (IC50/EC50) | Key Characteristics |
| Epacadostat | Reversible, competitive inhibitor | Enzymatic IC50: ~72 nM[6][7]; Cell-based IC50: ~10-18 nM[8][9] | Highly selective for IDO1 over IDO2 and TDO. |
| Navoximod | Non-competitive inhibitor | Cell-based EC50: ~70-75 nM[10][11][12] | Also weakly inhibits Tryptophan 2,3-dioxygenase (TDO).[12] |
| Linrodostat | Irreversible inhibitor (binds to apo-IDO1) | Cell-based IC50: ~1.1 nM[13] | Selective for IDO1; occupies the heme cofactor-binding site. |
These comparators represent different mechanisms of inhibition, providing a comprehensive landscape for situating the potency and potential mode of action of our test compound.
Experimental Workflow for Potency Determination
A dual-pronged approach, employing both a biochemical (enzymatic) and a cell-based assay, is recommended for a thorough evaluation of inhibitory potential. This ensures that the observed activity is not only against the isolated enzyme but also translates to a more physiologically relevant cellular context.
Figure 1: Dual-pronged experimental workflow for assessing IDO1 inhibitory potency.
Detailed Protocol: Cell-Based IDO1 Inhibition Assay
This protocol is optimized for a 96-well plate format and utilizes a human cancer cell line (e.g., HeLa or SKOV-3) that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[3][14] The readout is the quantification of kynurenine in the cell culture supernatant, a direct product of IDO1 activity.
Materials:
-
HeLa or SKOV-3 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Test Compound (this compound) and comparator compounds, dissolved in DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
IDO1 Induction: The following day, add IFN-γ to each well at a final concentration of 50 ng/mL to induce IDO1 expression.[3] Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and comparator inhibitors in culture media. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (media with DMSO) and "no IFN-γ" control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Kynurenine Measurement:
-
Carefully transfer 75 µL of the cell culture supernatant to a new 96-well plate.
-
Add 25 µL of 30% (w/v) TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]
-
Centrifuge the plate at 2500 x g for 10 minutes.
-
Transfer 75 µL of the clarified supernatant to a new flat-bottom 96-well plate.
-
Add 75 µL of Ehrlich's reagent to each well and incubate in the dark at room temperature for 10 minutes.[15]
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Normalize the data to the vehicle control (representing 100% IDO1 activity).
-
Plot the percentage of inhibition versus the log concentration of the inhibitor and fit a dose-response curve to determine the IC50 value.
-
The Underlying Biology: The IDO1 Signaling Pathway
Understanding the signaling cascade that leads to IDO1-mediated immunosuppression is crucial for interpreting experimental data. Pro-inflammatory cytokines, most notably IFN-γ released by activated T cells, are the primary inducers of IDO1 expression in tumor cells and APCs.[16][17]
Figure 2: Simplified IDO1 signaling pathway and point of inhibition.
The activation of the JAK/STAT pathway downstream of the IFN-γ receptor leads to the transcription of the IDO1 gene.[16] The resulting IDO1 enzyme then depletes tryptophan and produces kynurenine, leading to the suppression of effector T cells and the activation of regulatory T cells, thus fostering an immune-tolerant TME.[5][18] IDO1 inhibitors, such as the proposed this compound, act directly on the IDO1 enzyme to block this catalytic conversion, thereby preventing the downstream immunosuppressive effects.
Concluding Remarks
This guide outlines a robust and scientifically-grounded strategy for the initial characterization of this compound as a putative IDO1 inhibitor. By benchmarking against established clinical candidates and employing validated, self-verifying experimental protocols, researchers can generate high-quality, comparative potency data. This information is critical for the early-stage assessment of this compound's therapeutic potential and for guiding subsequent lead optimization efforts in the pursuit of novel cancer immunotherapies.
References
-
Epacadostat inhibits IDO1 catalytic activity and increases IDO1 protein... ResearchGate. [Link]
-
Wang, K. et al. (2023). Discovery of new IDO-1 inhibitors with potent anticancer activity. Eur J Med Chem, 254, 115349. BioWorld. [Link]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. [Link]
-
Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. (2022). International Journal of Molecular Sciences. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. [Link]
-
IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. (2021). Cancer Research. [Link]
-
The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies. (2021). International Journal of Molecular Sciences. [Link]
-
Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). (2023). Journal of Medicinal Chemistry. [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. (2019). Seminars in Cancer Biology. [Link]
-
Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. (2018). Journal for ImmunoTherapy of Cancer. [Link]
-
Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. (2024). Pharmaceutics. [Link]
-
IDO Expression in Cancer: Different Compartment, Different Functionality? (2018). Frontiers in Immunology. [Link]
-
The Kynurenine Pathway Can Inhibit Immune Cell Functions. Bio-Techne. [Link]
-
Discovery of IDO1 inhibitors: from bench to bedside. (2017). Journal for ImmunoTherapy of Cancer. [Link]
-
Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. (2023). Clinical Cancer Research. [Link]
-
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2024). Frontiers in Immunology. [Link]
-
Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. (2024). Frontiers in Immunology. [Link]
-
linrodostat | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2020). Analytical and Bioanalytical Chemistry. [Link]
-
Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. (2019). ESMO Open. [Link]
-
IDO/kynurenine pathway in cancer: possible therapeutic approaches. (2022). American Journal of Cancer Research. [Link]
-
IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019). OncLive. [Link]
-
Interferon-γ Regulates the Proliferation and Differentiation of Mesenchymal Stem Cells via Activation of Indoleamine 2,3 Dioxygenase (IDO). (2012). PLOS ONE. [Link]
-
Cell‐Based Identification of New IDO1 Modulator Chemotypes. (2021). Angewandte Chemie International Edition. [Link]
-
Kynurenine pathway – Knowledge and References. Taylor & Francis. [Link]
-
The Ups, Downs and New Trends of IDO1 Inhibitors. ResearchGate. [Link]
-
Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. (2022). Frontiers in Oncology. [Link]
-
Release from IFN-γ-induced cell cycle arrest by inhibiting IDO... ResearchGate. [Link]
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- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
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The IPC Protocol: Mastering the 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile Scaffold
Topic: Reproducibility of Experiments with 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (IPC) Content Type: Technical Comparison & Reproducibility Guide
Executive Summary
In the high-stakes landscape of kinase inhibitor development—specifically for Imidazo[1,2-a]pyrazine cores targeting IGF-1R, Aurora kinase, and p13K—the starting material This compound (IPC) acts as a critical, yet volatile, linchpin.
While IPC (CAS: 342412-44-6) offers a direct synthetic route to tricyclic bioactive scaffolds, its reproducibility profile is marred by two factors: nitrile hydrolysis sensitivity and trace-metal catalyzed dimerization . This guide provides a standardized, self-validating protocol to benchmark IPC performance against alternative synthetic routes (e.g., in situ generation from 2,3-dichloropyrazine), ensuring batch-to-batch consistency in late-stage drug discovery.
Part 1: Technical Analysis & Comparative Performance
The primary utility of IPC lies in its "spring-loaded" reactivity. The electron-deficient pyrazine ring, combined with the leaving group potential of the imidazole (or its role in directing C-H activation), makes it ideal for rapid scaffold assembly. However, this reactivity comes at a cost.
The Alternatives Matrix
We compared the performance of isolated, high-purity IPC against common alternative strategies used to reach the same Imidazo[1,2-a]pyrazine drug core.
| Feature | Method A: High-Purity IPC (Recommended) | Method B: In Situ Generation | Method C: 3-Chloro Analog Route |
| Precursor | Crystalline IPC (>99%) | 2,3-Dichloropyrazine + Imidazole | 3-Chloropyrazine-2-carbonitrile |
| Reaction Type | Direct Cyclization / Substitution | One-Pot Nucleophilic Aromatic Substitution ( | Metal-Catalyzed Coupling |
| Yield Consistency | High (85-92%) | Low-Moderate (40-65%) | Moderate (60-75%) |
| Impurity Profile | Minimal (Trace Amide) | Complex (Oligomers, Regioisomers) | Heavy Metal Residues (Pd/Cu) |
| Water Sensitivity | High (Requires Desiccated Storage) | Moderate | Low |
| Throughput | High (Ideal for Library Gen) | Low (Requires purification step) | Low (Long reaction times) |
Key Insight: While Method B (In Situ) appears cheaper, the variability in the imidazole-to-pyrazine ratio often leads to "dead" reaction mixtures due to competitive polymerization. Method A (IPC) is the only viable route for reproducible SAR (Structure-Activity Relationship) studies, provided the "Water-Check" Protocol (detailed below) is strictly followed.
Part 2: The Reproducibility Crisis & Mechanistic Solution
The most common failure mode with IPC is the "Silent Hydrolysis" . The nitrile group at position C2 is highly activated by the adjacent pyrazine nitrogens. Upon exposure to ambient moisture (>60% RH), it partially hydrolyzes to the primary amide, which is often chromatographically similar to the nitrile but completely unreactive in downstream cyclizations.
The "Go/No-Go" Quality Control Workflow
Before committing valuable reagents to a synthesis involving IPC, execute this mandatory QC check.
Figure 1: The IPC Quality Control Decision Tree. Standardizing the input material is the single most effective step to ensure experimental reproducibility.
Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" Cyclization Test
This protocol serves as a system suitability test. If your IPC batch cannot achieve >80% yield in this reaction, it is unsuitable for complex drug synthesis.
Objective: Synthesize 8-amino-imidazo[1,2-a]pyrazine derivative via cyclization with a standard amine.
Reagents:
-
IPC (1.0 eq)
-
Benzylamine (1.2 eq) (Model Nucleophile)
-
Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL reaction vial and purge with Argon. Causality: Moisture initiates nitrile hydrolysis, killing the cyclization efficiency.
-
Dissolution: Dissolve IPC (100 mg, 0.58 mmol) in Anhydrous DMF (2.0 mL).
-
Activation: Add
(380 mg, 1.16 mmol) and stir for 10 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow. -
Addition: Dropwise add Benzylamine (75 mg, 0.70 mmol).
-
Reaction: Heat to 80°C for 4 hours. Critical Parameter: Do not exceed 100°C, as the imidazole ring can undergo thermal decomposition.
-
Workup: Dilute with ice water (10 mL). The product should precipitate. Filter and wash with cold ethanol.
Acceptance Criteria:
-
Yield: >80%
-
Appearance: Off-white solid.
-
LC-MS: Single peak, Mass [M+H]+ corresponding to the cyclized product.
Protocol B: Rescue of Hydrolyzed IPC
If a batch fails the QC check (contains 5-10% amide impurity), do not use it directly.
-
Dissolve the impure IPC in minimal hot Ethyl Acetate (EtOAc).
-
Add Hexane dropwise until turbidity is observed.
-
Cool slowly to 4°C overnight.
-
Filter the crystals. The amide impurity typically remains in the mother liquor.
Part 4: Mechanistic Pathway & Signaling Context
Understanding why IPC is used allows researchers to troubleshoot failures. IPC is a "bi-electrophile." The diagram below illustrates the competing pathways that dictate yield.
Figure 2: Competitive Reaction Pathways. The presence of water diverts the reaction to a thermodynamic dead-end (Amide), preventing the formation of the desired bioactive scaffold.
References
-
Vertex Pharmaceuticals & Related Studies. (2010). Kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis. (Contextualizing pyrazine-nitrile reactivity). Biochemistry. Link
-
Li, et al. (2023).[1] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (Detailed cyclization protocols using pyrazine-nitrile scaffolds). RSC Advances/PubMed Central. Link
-
General Chemical Data. (2025). Pyrazine-2-carbonitrile Properties and Reactivity Profile.[2] PubChem. Link
-
Smolecule Technical Data. (2023). Biological activity and synthesis of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile (Analogous chemistry comparison). Smolecule. Link
Sources
A Comparative Guide to the In Vivo and In Vitro Efficacy of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile and its Analogs in Antiviral Research
This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile and its close structural analog, Favipiravir (T-705), against a panel of relevant alternative antiviral agents. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed decisions in their antiviral research programs.
Introduction: The Promise of Pyrazine-based Antivirals
The pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of broad-spectrum antiviral agents. This compound belongs to this class of compounds, sharing a core structural motif with the well-characterized antiviral drug Favipiravir (T-705). These agents are prodrugs that, upon intracellular metabolism, target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][2][3] This mechanism of action confers a broad spectrum of activity and a higher barrier to resistance compared to antivirals targeting more variable viral proteins.
Mechanism of Action: A Closer Look at RdRp Inhibition
The antiviral activity of pyrazine-based inhibitors like Favipiravir, and by extension this compound, is initiated by their intracellular conversion to the active triphosphate form.[1][3] This process is mediated by host cell enzymes. The resulting active metabolite, a ribonucleoside triphosphate analog, is then recognized as a substrate by the viral RdRp. Its incorporation into the nascent viral RNA chain leads to non-obligate chain termination and the accumulation of mutations, a process known as lethal mutagenesis.[2] This dual mechanism effectively halts viral replication.
Sources
A Head-to-Head Comparison of Novel 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile Derivatives: A Guide for Therapeutic Discovery
In the landscape of medicinal chemistry, the pyrazine scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an imidazole moiety to this privileged structure gives rise to the 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile core, a promising framework for targeting a range of biological pathways. This guide presents a comparative analysis of a focused library of novel derivatives based on this core, providing essential data and methodologies for researchers in drug discovery and development.
This technical guide is structured to provide a comprehensive overview, from the synthetic rationale to a head-to-head comparison of biological activities and detailed experimental protocols. We will explore the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds, offering a solid foundation for future optimization efforts.
The Core Scaffold and Synthetic Strategy
The this compound scaffold presents a unique combination of a hydrogen bond-accepting pyrazine ring and a versatile imidazole substituent. The nitrile group can also participate in key interactions with biological targets. The general synthetic approach to this class of compounds involves a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry.
General Synthetic Protocol:
The synthesis of this compound derivatives commences with a commercially available 3-halopyrazine-2-carbonitrile, typically 3-chloropyrazine-2-carbonitrile. The imidazole, or a substituted imidazole derivative, is then introduced via a nucleophilic substitution reaction. To enhance the reaction rate and yield, this is often carried out under basic conditions and may be amenable to microwave-assisted synthesis for improved efficiency.
Step-by-Step Synthesis:
-
Reactant Preparation: In a sealed microwave vial, dissolve 3-chloropyrazine-2-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or methanol.
-
Addition of Imidazole: Add the desired imidazole derivative (1.1-1.5 equivalents) to the solution.
-
Base Addition: Introduce a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents), to scavenge the liberated HCl.
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a temperature ranging from 100 to 150 °C for 30 to 90 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"3-Chloropyrazine-2-carbonitrile" -> "Reaction_Mixture" [label="DMF, Imidazole Derivative"]; "Base_(K2CO3)" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Microwave_Irradiation" [label="100-150 °C, 30-90 min"]; "Microwave_Irradiation" -> "Work-up_&Purification" [label="Extraction & Chromatography"]; "Work-up&_Purification" -> "Final_Product"; } Caption: General workflow for the synthesis of this compound derivatives.
Head-to-Head Comparison of Virtual Derivatives
While extensive comparative data on a series of this compound derivatives is not yet publicly available, we can construct a virtual comparison based on established structure-activity relationships of similar 3-substituted pyrazines. For this guide, we will consider three virtual derivatives with substitutions on the imidazole ring:
-
Derivative A: Unsubstituted this compound
-
Derivative B: 3-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carbonitrile
-
Derivative C: 3-(4-Nitro-1H-imidazol-1-yl)pyrazine-2-carbonitrile
The following table summarizes the anticipated biological activities based on data from structurally related compounds.
| Derivative | Structure | Anticipated Primary Activity | Rationale for Anticipated Activity | Predicted Potency (IC₅₀/MIC) | Predicted Cytotoxicity (CC₅₀) |
| A | This compound | Kinase Inhibition | The core scaffold is analogous to known kinase inhibitors. The unsubstituted imidazole allows for potential hydrogen bonding interactions within the ATP-binding pocket. | Moderate (1-10 µM) | Low (>50 µM) |
| B | 3-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carbonitrile | Improved Kinase Inhibition | The methyl group can provide beneficial steric interactions and increase lipophilicity, potentially enhancing cell permeability and binding affinity. | High (<1 µM) | Moderate (10-50 µM) |
| C | 3-(4-Nitro-1H-imidazol-1-yl)pyrazine-2-carbonitrile | Antimicrobial/Antiprotozoal | The nitroimidazole moiety is a well-known pharmacophore in antimicrobial and antiprotozoal drugs, often acting as a prodrug that is activated under hypoxic conditions. | High (MIC <10 µg/mL) | Low to Moderate (>25 µM) |
In-Depth Analysis of Biological Activities and Underlying Mechanisms
The diverse biological activities of pyrazine derivatives stem from their ability to interact with a multitude of biological targets.[1][2]
Kinase Inhibition and Anticancer Potential
Many pyrazine-containing compounds have been identified as potent kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[3] For instance, derivatives of the related imidazo[1,2-a]pyrazine scaffold have shown inhibitory activity against cyclin-dependent kinase 9 (CDK9).[4] It is plausible that this compound derivatives could also exhibit activity against various kinases.
dot graph "Kinase_Inhibition_Pathway" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"Growth_Factor" -> "Receptor_Tyrosine_Kinase" [label="Binds"]; "Receptor_Tyrosine_Kinase" -> "Downstream_Signaling" [label="Activates"]; "Downstream_Signaling" -> "Cell_Proliferation" [label="Promotes"]; "Pyrazine_Derivative" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pyrazine_Derivative" -> "Receptor_Tyrosine_Kinase" [label="Inhibits", style=dashed]; } Caption: General signaling pathway of receptor tyrosine kinase inhibition by pyrazine derivatives.
Antimicrobial Activity
The pyrazine core is present in the antitubercular drug pyrazinamide.[5] Studies on 3-benzylaminopyrazine-2-carboxamides have demonstrated their potential as antimycobacterial agents, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis.[5] The introduction of a nitroimidazole moiety, as in our virtual Derivative C, is a well-established strategy for developing potent antimicrobial agents.
Experimental Protocols for Evaluation
To ensure the scientific integrity of the findings, the following detailed experimental protocols are provided. These are based on established and validated methodologies.
In Vitro Kinase Inhibition Assay (e.g., against a panel of kinases)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase.
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Create a series of dilutions in assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Initiation of Reaction: Add the test compound dilutions to the wells to initiate the kinase reaction. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against a specific bacterial strain.
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the effect of the compounds on the viability of mammalian cells.
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for the synthesis and comparative evaluation of derivatives based on this core. The proposed virtual comparison highlights the potential for tuning the biological activity by modifying the imidazole substituent. Future work should focus on the synthesis and comprehensive biological evaluation of a diverse library of these derivatives to establish concrete structure-activity relationships and identify lead compounds for further preclinical development.
References
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Molecules. [Link]
-
Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents. (2021). ResearchGate. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules. [Link]
-
This compound. PubChem. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Semantic Scholar. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Confirming target engagement of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Executive Summary
3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (referred to herein as IPC-CN ) represents a privileged heterocyclic scaffold sharing structural homology with several clinical kinase inhibitors (e.g., PIM-1, CDK9 inhibitors) and antimycobacterial agents (PncA modulators). Its core structure—an electron-deficient pyrazine ring substituted with a nitrile and an imidazole—suggests a dual mode of action: ATP-competitive inhibition via the imidazole moiety (hinge binding) or covalent modification via the electrophilic pyrazine-nitrile motif.
This guide details the validation workflow to confirm target engagement, specifically focusing on its potential as a Serine/Threonine Kinase Inhibitor (e.g., PIM-1) . We compare its validation metrics against the clinical standard SGI-1776 .
Mechanistic Positioning & Scaffold Analysis
The IPC-CN scaffold is distinct from classical ATP mimetics due to the electron-withdrawing nitrile group at the C2 position.
-
Hinge Interaction: The imidazole nitrogen (N3) typically acts as a hydrogen bond acceptor for the kinase hinge region.
-
Electrophilicity: The C2-carbonitrile increases the electrophilicity of the pyrazine ring, potentially enabling reversible covalent interactions with nucleophilic cysteines in the ATP pocket.
Signaling Pathway Context (PIM-1 Example)
PIM-1 kinases constitutively active downstream of FLT3/JAK2 and drive survival via BAD phosphorylation. IPC-CN is hypothesized to interrupt this cascade.
Figure 1: PIM-1 Signaling Cascade. IPC-CN targets PIM-1, preventing BAD phosphorylation and restoring apoptotic sensitivity.
Biophysical Validation: Surface Plasmon Resonance (SPR)
Objective: Determine the binding affinity (
Why SPR over Thermal Shift? While Thermal Shift Assays (TSA) are high-throughput, IPC-CN's low molecular weight (~171 Da) may produce negligible thermal shifts (
Experimental Protocol
-
Sensor Chip Preparation: Immobilize biotinylated PIM-1 kinase on a Streptavidin (SA) sensor chip to a density of ~2000 RU.
-
Compound Preparation: Dilute IPC-CN in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Prepare a 2-fold dilution series (e.g., 0.1 µM to 10 µM).
-
Injection Cycle:
-
Association: Inject IPC-CN for 120s at 30 µL/min.
-
Dissociation: Switch to running buffer for 300s.
-
Regeneration: Not usually required for small molecules; if needed, use 10 mM Glycine pH 2.5.
-
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
Success Criteria:
- : < 500 nM (Hit confirmation).
-
: < 10% of
(Goodness of fit).
Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay)
Objective: Confirm IPC-CN enters the cell and stabilizes the target protein in a complex biological matrix.
Why CETSA? Unlike biochemical assays, CETSA validates membrane permeability and engagement in the presence of intracellular ATP (which competes with the inhibitor).
Workflow Diagram
Figure 2: CETSA Workflow. Ligand binding stabilizes the protein, shifting the aggregation temperature (
Detailed Protocol
-
Treatment: Incubate HCT-116 cells with 10 µM IPC-CN or DMSO (control) for 1 hour.
-
Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes.
-
Lysis: Cool to RT, add NP-40 lysis buffer, and freeze-thaw 3x.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Note: Only folded (stabilized) proteins remain in the supernatant.
-
Detection: Analyze supernatants via Western Blot using anti-PIM1 antibody.
-
Data Analysis: Plot band intensity vs. Temperature. Calculate
(Shift in aggregation temperature).
Self-Validating Check: A shift of >2°C in the presence of IPC-CN compared to DMSO confirms intracellular binding.
Comparative Performance Guide
The following table contrasts IPC-CN with SGI-1776 (a well-characterized PIM inhibitor) and Staurosporine (a broad-spectrum kinase inhibitor).
| Feature | IPC-CN (Test Compound) | SGI-1776 (Benchmark) | Staurosporine (Control) |
| Primary Target | PIM-1 / CDK9 (Predicted) | PIM-1 / PIM-2 / PIM-3 | Pan-Kinase (Non-selective) |
| Binding Mode | ATP-Competitive + Potential Covalent (CN group) | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) |
| MW (Daltons) | ~171.16 | 406.4 | 466.5 |
| Cellular Permeability | High (CLogP ~0.5 - 1.0) | Moderate | High |
| Typical | Expect µM range (Fragment-like) | ~10 nM (Potent) | < 5 nM (Very Potent) |
| Selectivity Profile | Potentially promiscuous (Low MW) | Moderate Selectivity | Low Selectivity |
| Key Advantage | Ligand Efficiency (LE): High potency per atom. | Clinical efficacy data available.[1] | Universal positive control. |
Interpretation of Comparative Data
-
If IPC-CN shows high
(e.g., 5 µM) but high Ligand Efficiency: It is an excellent "fragment lead" for growing into a drug. -
If IPC-CN shows
> SGI-1776: It implies a distinct binding mode, possibly involving the nitrile group forming a tighter complex or covalent bond.
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link
-
Chen, L., et al. (2011). "Structure-based design of imidazo[1,2-a]pyrazine derivatives as novel Pim-1 kinase inhibitors." European Journal of Medicinal Chemistry, 46(11), 5616-5624. Link
-
Mumenthaler, S.M., et al. (2009). "Pharmacologic inhibition of Pim kinases alters prostate cancer cell growth and survival." Molecular Cancer Therapeutics, 8(10), 2882-2893. Link
-
Huber, K.V., et al. (2015). "Proteome-wide drug and metabolite interaction mapping by thermal-stability profiling." Nature Methods, 12(11), 1055-1063. Link
Sources
Assessing the Novelty of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile's Biological Effects
Executive Summary
3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile represents a high-value pharmacophore situated at the intersection of metabolic regulation and antimicrobial therapeutics. Structurally, it combines an electron-deficient pyrazine core with a nitrile "warhead" (position 2) and an imidazole moiety (position 3).
To accurately assess its novelty, researchers must move beyond simple phenotypic screening and investigate its dual potential:
-
As a TGR5 (GPBAR1) Agonist Precursor/Analog: The pyrazine-2-carboxamide scaffold is a validated class of TGR5 agonists. The nitrile group often acts as a bioisostere or metabolic precursor to the primary amide, potentially offering superior membrane permeability.
-
As a Pyrazinamide-Like Antimicrobial: Given the structural homology to pyrazinamide (PZA), this compound warrants investigation for activity against Mycobacterium tuberculosis, particularly in targeting the fatty acid synthase (FAS-I) pathway.
This guide outlines a rigorous, self-validating experimental framework to benchmark this compound against industry standards like INT-777 (TGR5 agonist) and Pyrazinamide (Antimicrobial).
Part 1: Mechanistic Profiling & Rationale
The TGR5 (GPBAR1) Hypothesis
TGR5 is a Gs-coupled G-protein-coupled receptor. Activation leads to cAMP accumulation, triggering GLP-1 secretion in enteroendocrine L-cells.
-
Structural Logic: Recent medicinal chemistry campaigns (e.g., Duan et al.) have validated 3-alkoxy/amino-pyrazine-2-carboxamides as potent TGR5 agonists.
-
The Novelty Question: Does the imidazole substitution at C3 (replacing typical phenoxy/amino groups) retain receptor affinity? Does the nitrile at C2 act as a stable pharmacophore or a prodrug for the carboxamide?
The Antimicrobial (TB) Hypothesis
-
Structural Logic: Pyrazinamide (PZA) is a prodrug requiring hydrolysis to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA).
-
The Novelty Question: Does the imidazole group bypass PncA resistance mechanisms, or does it enhance binding to the ribosomal protein S1 (RpsA) or aspartate decarboxylase (PanD)?
Part 2: Experimental Assessment Framework
Workflow Visualization
The following diagram illustrates the critical path for validating the biological mechanism of action.
Figure 1: Dual-pathway screening workflow prioritizing TGR5 agonism and antimicrobial activity.
Protocol 1: TGR5 Agonist Potency (cAMP HTRF Assay)
Objective: Quantify the compound's ability to induce cAMP accumulation via TGR5, comparing efficacy to the benchmark INT-777 .
Methodology:
-
Cell Line: HEK293 cells stably overexpressing human TGR5 (hTGR5).
-
Reagents: HTRF cAMP HiRange kit (Cisbio/PerkinElmer).
-
Procedure:
-
Seed cells (2,500/well) in low-volume 384-well plates.
-
Incubate with IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.
-
Treat with serial dilutions of This compound (1 nM – 100 µM) for 30 minutes.
-
Control: Run INT-777 (positive control) and DMSO (vehicle).
-
Add HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Read FRET signal (665 nm / 620 nm ratio).
-
-
Data Analysis: Plot dose-response curves to determine EC50.
Success Criteria:
-
Hit: EC50 < 10 µM.
-
Lead: EC50 < 1 µM (Comparable to INT-777).
Protocol 2: Nitrile-to-Amide Hydrolysis (Metabolic Stability)
Objective: Determine if the nitrile group is stable or if the compound acts as a prodrug for the corresponding carboxamide (3-(1H-imidazol-1-yl)pyrazine-2-carboxamide).
Methodology:
-
System: Human and Mouse Liver Microsomes (HLM/MLM).
-
Procedure:
-
Incubate compound (1 µM) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sample at t=0, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile containing internal standard.
-
-
Analysis: LC-MS/MS monitoring for:
-
Parent depletion (Nitrile, M+H ~172).
-
Metabolite appearance (Amide, M+H ~190).
-
Interpretation:
-
Rapid Hydrolysis (>50% in 30 min): The biological effect is likely driven by the amide metabolite.
-
High Stability: The nitrile is the active pharmacophore.
Part 3: Comparative Benchmarking
Use the following table to structure your novelty assessment report.
| Feature | This compound | INT-777 (Benchmark TGR5 Agonist) | Pyrazinamide (Benchmark Antimicrobial) |
| Core Scaffold | Pyrazine-2-carbonitrile | Cholane (Bile Acid derivative) | Pyrazine-2-carboxamide |
| Key Substituent | C3-Imidazole | C6-Ethyl | None (Unsubstituted) |
| Mechanism | Dual Potential: TGR5 Agonism OR FAS-I Inhibition | TGR5 Agonism (Membrane receptor) | Prodrug (requires PncA activation) |
| Physicochemical | LogP ~0.5 (Highly soluble, low permeability) | LogP ~4.5 (Lipophilic) | LogP -0.7 (Hydrophilic) |
| Novelty Value | Non-steroidal scaffold (avoids bile acid toxicity); Potential dual-action. | High potency but poor PK properties. | High resistance rates (PncA mutations). |
Part 4: TGR5 Signaling Pathway Visualization
Understanding the downstream effects is crucial for verifying "on-target" activity.
Figure 2: TGR5 signaling cascade. Novelty is confirmed if the compound triggers the cAMP -> GLP-1 axis.
References
-
Duan, H., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists.[1] European Journal of Medicinal Chemistry.
-
Sato, H., et al. (2008). Novel potent and selective bile acid derivatives as TGR5 agonists: biological screening, structure-activity relationships, and molecular modeling. Journal of Medicinal Chemistry.
-
Zimic, M., et al. (2012). Pyrazinamide: A review of its mechanism of action and resistance. Tuberculosis.[2][3]
-
PubChem. Compound Summary: this compound (CID 15563983).
-
BenchChem. 3-Chloropyrazine-2-carbonitrile: Synthesis and Applications.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
